Product packaging for VBIT-12(Cat. No.:)

VBIT-12

Cat. No.: B1193721
M. Wt: 417.5 g/mol
InChI Key: JZDHWOWCHGYSGA-UHFFFAOYSA-N
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Description

VBIT-12 is a voltage-dependent anion channel 1 (VDAC1) inhibitor. It inhibits VDAC1 conductance in synthetic lipid membranes containing purified rat VDAC1 when used at concentrations ranging from 20 to 100 µM.>This compound is a potent inhibitor of VDAC1, directly interacting with purified VDAC1 and reducing its channel conductance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27N3O3 B1193721 VBIT-12

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHWOWCHGYSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of VBIT-12 in the Prevention of Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases, ischemic injuries, and autoimmune disorders. The intrinsic pathway of apoptosis is critically regulated by the mitochondria, with the Voltage-Dependent Anion Channel 1 (VDAC1) emerging as a key player. Under cellular stress, VDAC1 can be overexpressed and subsequently oligomerize, forming a large pore in the outer mitochondrial membrane that facilitates the release of pro-apoptotic factors. VBIT-12 is a novel, cell-penetrating small molecule specifically designed to inhibit VDAC1 oligomerization. By preventing this crucial step, this compound effectively blocks the mitochondrial apoptosis cascade, rescuing cells from death and preserving mitochondrial function. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols, for researchers, scientists, and drug development professionals.

Introduction to Apoptosis Signaling

Apoptosis is executed through distinct but interconnected signaling pathways. The two major pathways are the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Additionally, stress signals from the endoplasmic reticulum (ER) can also initiate apoptosis, often by converging on the mitochondrial pathway.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stresses such as DNA damage, oxidative stress, or growth factor deprivation. These signals converge at the mitochondria, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. A pivotal event in MOMP is the formation of pores in the outer mitochondrial membrane (OMM). Overexpression and oligomerization of VDAC1 have been identified as a critical mechanism for forming these pores, which allow for the release of intermembrane space proteins, most notably cytochrome c, into the cytosol[1]. Once in the cytosol, cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), triggering the assembly of the "apoptosome," which recruits and activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis[2].

The Endoplasmic Reticulum (ER) Stress Pathway

The ER is the primary site for protein folding and synthesis. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress[3]. To cope with this, cells activate the Unfolded Protein Response (UPR), a complex signaling network initiated by three ER-resident sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6)[4].

While initially a pro-survival response, prolonged or severe ER stress can trigger apoptosis[5][6]. The IRE1α branch is a key mediator of this switch. Upon activation, IRE1α can recruit the adaptor protein TRAF2 (TNF receptor-associated factor 2), forming a complex that activates Apoptosis-Signal-regulating Kinase 1 (ASK1)[6][7]. ASK1, in turn, activates the JNK (c-Jun N-terminal kinase) signaling cascade, which promotes apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins, thereby linking ER stress to the mitochondrial pathway[5][8].

VDAC1: A Key Regulator of Mitochondria-Mediated Apoptosis

Structure and Function of VDAC1

Voltage-Dependent Anion Channel 1 (VDAC1) is the most abundant protein in the OMM and serves as the primary interface between the mitochondrial and cellular metabolisms[1][9]. It forms a channel that governs the flux of ions, ATP, ADP, and other metabolites, thereby acting as a crucial gatekeeper for mitochondrial function[9].

VDAC1 Overexpression and Oligomerization in Apoptosis

A growing body of evidence implicates VDAC1 as a central component of the apoptotic machinery. In response to various apoptotic stimuli, VDAC1 expression is often significantly upregulated[10][11]. This overexpression shifts the equilibrium from VDAC1 monomers to oligomeric states (dimers, trimers, and higher-order complexes)[1][12]. These VDAC1 oligomers are proposed to assemble into a large, permeable channel in the OMM, through which pro-apoptotic proteins like cytochrome c can be released into the cytosol, thereby initiating the caspase cascade[1][13]. This VDAC1 oligomerization is a critical convergence point for many apoptotic signals and represents an attractive target for therapeutic intervention.

This compound: A Novel Inhibitor of VDAC1 Oligomerization

This compound is a small molecule developed to specifically interact with VDAC1 and prevent its oligomerization[12][14]. Its mechanism of action is targeted at the core of the mitochondrial apoptotic process.

Mechanism of Action

This compound and its analogue, VBIT-4, directly interact with VDAC1 to inhibit its self-assembly into oligomers[13][15]. By maintaining VDAC1 in its monomeric state, this compound prevents the formation of the large OMM pore required for the release of apoptogenic factors[1][13]. This action effectively decouples the upstream apoptotic stimuli from the downstream execution phase. Consequently, this compound has been shown to prevent not only apoptosis but also associated mitochondrial dysfunctions, including the collapse of mitochondrial membrane potential (ΔΨm), excessive production of reactive oxygen species (ROS), and dysregulation of intracellular Ca2+ levels[10][13]. Studies have demonstrated that this compound can rescue cell death induced by various stressors in multiple disease models, including ischemia-reperfusion injury and neurodegenerative conditions like ALS[9][14].

Preclinical Evidence of Anti-Apoptotic Efficacy

This compound has demonstrated significant protective effects in both in vitro and in vivo models of apoptosis-driven pathologies.

  • Retinal Neurons: In a model of oxygen-glucose deprivation and re-oxygenation (OGD/R) injury, this compound rescued mitochondrial dysfunction and reduced both apoptosis and necroptosis in R28 retinal neuronal cells[9]. In vivo, this compound significantly reduced neuronal death in a rat model of acute high intraocular pressure[9][16].

  • Amyotrophic Lateral Sclerosis (ALS): In a cellular model of ALS, this compound was able to rescue motor-neuron-like cells from death induced by mutant SOD1[14]. Furthermore, administration of this compound to mutant SOD1-G93A mice, an animal model for ALS, improved muscle endurance[14].

  • Acetaminophen-Induced Liver Injury: In primary mouse hepatocytes, this compound was shown to inhibit VDAC1 oligomerization induced by acetaminophen (APAP) and protect against subsequent cell death[17].

Quantitative Analysis of VBIT Efficacy

The anti-apoptotic effects of VBIT compounds have been quantified across various assays. The tables below summarize key findings.

Table 1: In Vitro Efficacy of VBIT Compounds in Preventing Apoptosis and Cell Death

Compound Cell Type Apoptotic Stimulus Assay Endpoint Measured Efficacy / IC50 Reference(s)
This compound Primary Mouse Hepatocytes Acetaminophen (20 mM) CellTiter-Glo® Cell Viability Significant increase in viability at 15 µM and 20 µM [17]
This compound NSC-34 Motor-Neuron-like Cells Mutant SOD1 Cell Viability Cell Death Rescue Significant rescue of cell death [14]
VBIT-4 HEK-293 Cells Selenite PI Staining / FACS Apoptosis Inhibition IC50 ≈ 2.9 µM [13]
VBIT-4 HEK-293 Cells Selenite VDAC1 Oligomerization Inhibition of Dimerization IC50 ≈ 1.8 µM [13]

| VBIT-4 | HEK-293 Cells | Selenite | Cytochrome c Release | Inhibition of Release | IC50 ≈ 2.1 µM |[13] |

Table 2: Effect of VBIT Compounds on Mitochondrial Function

Compound Cell Type Stressor Assay Parameter Measured Result Reference(s)
This compound HAP1 Cells N/A Seahorse XF O2 Consumption (ET capacity) ~22% reduction vs. control [15]
VBIT-4 SH-SY5Y Cells Selenite DCFH-DA / MitoSOX Cellular & Mitochondrial ROS Complete prevention of ROS increase [13]
VBIT-4 SH-SY5Y Cells Selenite Fura-2 Intracellular Ca2+ [Ca2+]i Prevention of [Ca2+]i elevation [13]

| VBIT-4 | SH-SY5Y Cells | Selenite | Rhodamine 123 | ΔΨm | Prevention of ΔΨm collapse |[13] |

Key Experimental Protocols

VDAC1 Oligomerization Assay (Cross-linking & Western Blot)

This protocol is adapted from methodologies used to assess the oligomeric state of VDAC1 in cells[17].

  • Cell Treatment: Culture cells to desired confluency. Pre-treat with this compound (e.g., 20 µM) for 2 hours, followed by co-incubation with an apoptotic stimulus (e.g., 20 mM Acetaminophen) for the desired time (e.g., 12 hours).

  • Cell Harvest: Harvest cells and wash with PBS.

  • Cross-linking: Resuspend the cell pellet in a buffer containing a cell-permeable cross-linker, such as ethylene glycol bis(succinimidyl succinate) (EGS). Incubate to allow for cross-linking of proximal proteins.

  • Lysis: Quench the cross-linking reaction and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein lysate via SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for VDAC1. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualization: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Monomeric, dimeric, and higher-order oligomeric forms of VDAC1 will be distinguishable by their molecular weight.

Cell Viability Assay (Luminescent ATP Assay)

This protocol is based on the use of assays like CellTiter-Glo® to quantify viable cells[17].

  • Cell Plating: Plate cells in an opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with this compound and/or the apoptotic stimulus as described in the experimental design. Include vehicle-only and stimulus-only controls.

  • Reagent Preparation: Equilibrate the plate and the luminescent assay reagent to room temperature.

  • Lysis and Luminescence Reaction: Add a volume of the luminescent reagent equal to the culture medium volume in each well. This lyses the cells and initiates the luciferase reaction, which generates a luminescent signal proportional to the amount of ATP present.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

  • Measurement: Record luminescence using a plate-reading luminometer. Cell viability is directly proportional to the luminescent signal.

Apoptosis Assessment (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage hallmark of apoptosis[10].

  • Sample Preparation: Grow cells on glass coverslips or prepare tissue sections on slides. Treat samples as required by the experimental design.

  • Fixation and Permeabilization: Fix the cells/tissue with a cross-linking agent like paraformaldehyde. Subsequently, permeabilize the cells (e.g., with Triton X-100) to allow entry of the labeling reagents.

  • Labeling Reaction: Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analogue (e.g., BrdUTP or FITC-dUTP). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Washing: Wash the samples to remove unincorporated nucleotides.

  • Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI to visualize the total cell population.

  • Microscopy: Mount the coverslips/slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence, while non-apoptotic cells will show only the counterstain.

  • Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound and apoptosis.

VDAC1_Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytosol VDAC1_Over VDAC1 Overexpression VDAC1_Oligo VDAC1 Oligomerization VDAC1_Over->VDAC1_Oligo OMM_Perm OMM Permeabilization VDAC1_Oligo->OMM_Perm CytC_Release Cytochrome c Release OMM_Perm->CytC_Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC_Release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (Oxidative Stress, Ischemia, etc.) Apoptotic_Stimuli->VDAC1_Over

Caption: The VDAC1-mediated intrinsic apoptotic pathway.

VBIT12_Mechanism_of_Action cluster_0 Mitochondrion VDAC1_Oligo VDAC1 Oligomerization CytC_Release Cytochrome c Release VDAC1_Oligo->CytC_Release Blocked Apoptosis Apoptosis Prevented CytC_Release->Apoptosis Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1_Oligo VBIT12 This compound VBIT12->VDAC1_Oligo

Caption: this compound mechanism of action in preventing apoptosis.

IRE1a_Apoptosis_Pathway cluster_0 ER Membrane cluster_1 Cytosol IRE1a IRE1α Activation IRE1_TRAF2_ASK1 IRE1α-TRAF2-ASK1 Complex Formation IRE1a->IRE1_TRAF2_ASK1 JNK JNK Activation IRE1_TRAF2_ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis ER_Stress Prolonged ER Stress ER_Stress->IRE1a

Caption: The pro-apoptotic IRE1α signaling pathway in ER stress.

Experimental_Workflow start Cell Culture (e.g., Neurons, Hepatocytes) induce Induce Apoptosis (e.g., OGD/R, Acetaminophen) start->induce treat Treatment Groups induce->treat veh Vehicle Control treat->veh vbit This compound Treatment treat->vbit assays Downstream Assays assay1 VDAC1 Oligomerization (Western Blot) assays->assay1 assay2 Cell Viability (ATP Assay) assays->assay2 assay3 Apoptosis (TUNEL) assays->assay3

Caption: Experimental workflow for evaluating this compound efficacy.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy aimed at a critical control point in the intrinsic apoptotic pathway. By specifically inhibiting the oligomerization of VDAC1, this compound effectively prevents the release of mitochondrial pro-apoptotic factors, thereby protecting cells from a wide range of death stimuli. The preclinical data are promising, suggesting potential applications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders, and ischemia-reperfusion injuries.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling of this compound, along with long-term safety and efficacy studies in relevant animal models. Further elucidation of the precise binding site of this compound on VDAC1 could aid in the development of next-generation inhibitors with even greater potency and specificity. As a tool for researchers, this compound provides a unique means to probe the specific role of VDAC1 oligomerization in cell death and disease, paving the way for a deeper understanding of mitochondrial regulation of apoptosis.

References

VBIT-12: A Technical Guide to a Novel VDAC1-Targeting Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-12 is a novel small molecule inhibitor of the voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that governs cellular metabolism and apoptosis. By directly interacting with VDAC1, this compound prevents its oligomerization, a critical step in the initiation of mitochondria-mediated cell death and inflammatory responses. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key experimental data and detailed protocols to support further research and development in this promising therapeutic area.

Introduction: Targeting VDAC1 in Disease

The voltage-dependent anion channel 1 (VDAC1) is a multifunctional protein that acts as the primary interface for the exchange of ions and metabolites between the mitochondria and the cytosol.[1] Its role extends beyond metabolic regulation; VDAC1 is a critical regulator of apoptosis. Under cellular stress, VDAC1 undergoes oligomerization, forming a large pore that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space, ultimately leading to programmed cell death.[2] Furthermore, VDAC1 oligomerization has been implicated in the activation of the NLRP3 inflammasome and the release of mitochondrial DNA (mtDNA), triggering inflammatory pathways.[3][4]

Given its central role in these pathological processes, VDAC1 has emerged as a compelling therapeutic target for a range of diseases characterized by excessive apoptosis and inflammation, including neurodegenerative disorders, inflammatory conditions, and ischemia-reperfusion injuries. This compound was developed as a specific inhibitor of VDAC1 oligomerization, offering a targeted approach to mitigate these disease-driving mechanisms.[5][6]

Discovery and Mechanism of Action

This compound was identified through a screening process aimed at discovering small molecules that could disrupt the oligomerization of VDAC1. It is a potent inhibitor that directly interacts with VDAC1, preventing the formation of the large protein pores associated with apoptosis and inflammation.[6][7] While a specific binding affinity (Kd) or IC50 value for this compound has not been detailed in the reviewed literature, its efficacy has been demonstrated through the inhibition of VDAC1-mediated downstream events. The related compound, VBIT-4, has a reported binding affinity (Kd) of 17 μM for VDAC1.[8]

The primary mechanism of action of this compound is the inhibition of VDAC1 oligomerization.[6] This action prevents the release of pro-apoptotic proteins from the mitochondria and reduces the activation of inflammatory signaling pathways.[4][5]

Preclinical Efficacy

This compound has demonstrated significant therapeutic potential in a variety of preclinical disease models.

Amyotrophic Lateral Sclerosis (ALS)

In the SOD1G93A mouse model of ALS, a progressive neurodegenerative disease affecting motor neurons, administration of this compound resulted in a significant improvement in muscle endurance.[5] While the treatment did not extend the overall survival of the animals, it preserved muscle strength during the course of the disease, suggesting a potential to maintain quality of life.[5] In motor-neuron-like cell cultures, this compound was shown to rescue cell death induced by the mutant SOD1 protein.[5]

Ulcerative Colitis

In a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis, a chronic inflammatory bowel disease, this compound treatment led to a significant reduction in the disease activity index (DAI), which includes measures of weight loss, diarrhea, and rectal bleeding.[9] Specifically, this compound treatment reduced the DSS-induced shortening of the colon, a key indicator of inflammation and damage.[9] The therapeutic effect was attributed to the inhibition of VDAC1 overexpression, oligomerization, and subsequent apoptosis and NLRP3 inflammasome activation in the colon.[4][9]

Ischemia-Reperfusion Injury

In a rat model of retinal ischemia-reperfusion (I/R) injury, this compound significantly reduced neuronal death (both apoptosis and necroptosis). In vitro studies using retinal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) showed that this compound rescued mitochondrial dysfunction and reduced cell death by inhibiting VDAC1 oligomerization.

Other Potential Indications

The mechanism of action of this compound suggests its potential therapeutic application in other diseases where VDAC1-mediated apoptosis and inflammation play a role, such as Alzheimer's disease and certain types of cancer.

Quantitative Data Summary

ParameterModel SystemResultReference
Efficacy in ALS SOD1G93A MiceSignificantly improved muscle endurance (grip strength) during disease progression.[5]
NSC-34 motor-neuron-like cellsRescued cell death induced by mutant SOD1.[5]
Efficacy in Ulcerative Colitis DSS-induced colitis in miceSignificantly decreased Disease Activity Index (DAI).[9]
DSS-induced colitis in miceReduced colon length shortening from ~45% to ~22-26%.[9]
Efficacy in Ischemia-Reperfusion Rat model of retinal I/RSignificantly reduced neuronal apoptosis and necroptosis.
R28 retinal cells (OGD/R)Rescued mitochondrial dysfunction and reduced cell death.
In Vitro Activity Synthetic lipid membranesInhibits VDAC1 conductance at concentrations of 20-100 µM.[10][11]

Experimental Protocols

VDAC1 Oligomerization Assay (Western Blot)

This protocol describes the detection of VDAC1 oligomers in cell lysates using chemical cross-linking and western blotting.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethylene glycol bis(succinimidyl succinate) (EGS) cross-linker (freshly prepared in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-VDAC1

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the apoptosis-inducing agent in the presence or absence of this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS at a concentration of 2.5-3 mg/ml.

  • Add freshly prepared EGS to a final concentration of 250-300 µM.

  • Incubate at 30°C for 15 minutes to allow for cross-linking.

  • Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM.

  • Lyse the cells with lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-VDAC1 antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. VDAC1 monomers, dimers, trimers, and higher-order oligomers can be identified by their molecular weight.[12]

Cell Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well plates

  • Treatment compounds (including this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and this compound) for the desired duration.

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][13]

Mitochondrial Membrane Potential Assay (TMRE Staining)

This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

  • Cells of interest

  • Treatment compounds (including this compound)

  • TMRE stock solution (in DMSO)

  • Cell culture medium

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed and treat cells as in the cell viability assay.

  • For the positive control, treat a set of cells with FCCP (e.g., 10 µM) for 10-20 minutes to depolarize the mitochondria.

  • Prepare the TMRE working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 50-200 nM).

  • Add the TMRE working solution to each well and incubate at 37°C for 15-30 minutes, protected from light.

  • Wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Analyze the cells immediately using a fluorescence microscope or flow cytometer. A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.[14][15][16]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Apoptosis

VBIT12_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress Apoptotic Stimuli (e.g., Oxidative Stress, DNA damage) VDAC1_monomer VDAC1 Monomer Stress->VDAC1_monomer Induces VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization Cytochrome_c Cytochrome c VDAC1_oligomer->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Activates Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis VBIT12 This compound VBIT12->VDAC1_oligomer Inhibits VBIT12_NLRP3_Pathway cluster_stimuli Inflammatory Stimuli cluster_mito Mitochondrion cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs VDAC1_monomer VDAC1 Monomer PAMPs_DAMPs->VDAC1_monomer Induces VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization mtDNA mtDNA VDAC1_oligomer->mtDNA Releases NLRP3 NLRP3 VDAC1_oligomer->NLRP3 Scaffolds mtDNA->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Inflammasome NLRP3 Inflammasome Assembly Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Pro-Casp-1 IL1b IL-1β Release Casp1->IL1b Cleaves Pro-IL-1β Pro_IL1b Pro-IL-1β VBIT12 This compound VBIT12->VDAC1_oligomer Inhibits Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Binding Binding Affinity (e.g., MST) Oligo VDAC1 Oligomerization (Western Blot) Binding->Oligo Viability Cell Viability (MTT Assay) Oligo->Viability Mito Mitochondrial Function (TMRE Staining) Viability->Mito PK Pharmacokinetics Mito->PK Efficacy Disease Model Efficacy (e.g., ALS, Colitis) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Analysis Statistical Analysis Tox->Analysis Conclusion Conclusion & Future Directions Analysis->Conclusion

References

VBIT-12: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-12 is a potent and selective small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that governs the flux of ions and metabolites between the mitochondria and the cytosol. By directly interacting with VDAC1, this compound prevents its oligomerization, a critical step in the initiation of mitochondria-mediated apoptosis. This inhibitory action on VDAC1 oligomerization makes this compound a promising therapeutic candidate for a range of pathologies linked to VDAC1 overexpression and subsequent apoptosis, including neurodegenerative diseases, inflammatory conditions, and metabolic disorders. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, including available data, detailed experimental methodologies, and an exploration of the associated signaling pathways.

Introduction to VDAC1 and its Role in Cellular Homeostasis

The Voltage-Dependent Anion Channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane and is a crucial regulator of cellular metabolism and apoptosis.[1] It forms a channel that allows the passage of ions, ATP, ADP, and other metabolites, thereby controlling the energetic crosstalk between mitochondria and the rest of the cell.[1] In addition to its role in metabolism, VDAC1 is a key player in the intrinsic apoptotic pathway. Upon apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, leading to caspase activation and programmed cell death.[2][3] Given its central role in both cell survival and death, VDAC1 has emerged as a significant therapeutic target for a variety of diseases.

This compound: Mechanism of Action

This compound is a potent inhibitor of VDAC1.[4] Its primary mechanism of action is the direct interaction with VDAC1, which prevents the protein from forming oligomers.[4] By inhibiting VDAC1 oligomerization, this compound effectively blocks a key step in the mitochondrial apoptotic cascade.[4] This targeted action allows this compound to protect cells from apoptosis induced by various stressors that lead to VDAC1 overexpression and oligomerization.[5][6]

Target Engagement and Specificity of this compound

Table 1: Quantitative Data for VDAC Inhibitors

CompoundTargetAssay TypeValueReference
VBIT-4VDAC1Binding Affinity (Kd)17 µM[1]
AKOS-022VDAC1Binding Affinity (Kd)15.4 µM[1]
VBIT-3VDAC1Binding Affinity (Kd)31.3 µM[1]
This compoundVDAC1Channel Conductance InhibitionEffective at 20-100 µM[7]

Selectivity Profile of this compound

This compound is described as a selective inhibitor of VDAC1.[8] Studies have shown that in VDAC1 knockout cells, this compound has no significant effect on mitochondrial respiration, suggesting its action is specific to VDAC1.[9] Mammalian cells express two other VDAC isoforms, VDAC2 and VDAC3, which share structural similarities with VDAC1.[10] While direct comparative binding or inhibitory assays for this compound against all three VDAC isoforms are not extensively published, the related compound VBIT-4 has been shown to bind to all three isoforms. The lack of effect in VDAC1 knockout cells suggests that the primary therapeutic and protective effects of this compound are mediated through its interaction with VDAC1.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

VDAC1 Oligomerization Assay

This assay is used to determine the effect of this compound on the oligomerization of VDAC1 in response to an apoptotic stimulus.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or SH-SY5Y) at an appropriate density and allow them to adhere overnight.

    • Pre-incubate the cells with the desired concentration of this compound (e.g., 10-20 µM) for 2 hours.

    • Induce apoptosis using a known stimulus (e.g., staurosporine (1.25 µM for 2.5 hours), cisplatin (30 µM for 16 hours), or H2O2 (12 mM)).[2]

  • Cross-linking:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS at a concentration of 2.5 to 3 mg/ml.[2]

    • Add the membrane-permeant cross-linker ethylene glycol bis(succinimidyl succinate) (EGS) to a final concentration of 250-300 µM.[2][11]

    • Incubate at 30°C for 15 minutes to allow for cross-linking of proteins in close proximity.[2]

  • Western Blot Analysis:

    • Quench the cross-linking reaction by adding a Tris buffer.

    • Lyse the cells and prepare protein extracts.

    • Separate the protein lysates by SDS-PAGE on a 10% acrylamide gel.[11]

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for VDAC1.

    • Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • VDAC1 monomers, dimers, trimers, and higher-order oligomers can be identified by their respective molecular weights.

Cell Viability Assay (XTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the protective effects of this compound against apoptosis-inducing agents.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of approximately 2,500 cells per well in 100 µl of culture medium.[12]

    • Incubate overnight to allow for cell attachment.[12]

  • Treatment:

    • Treat the cells with the desired concentrations of this compound and/or the apoptosis-inducing agent.

    • Incubate for the desired period (e.g., 24-48 hours).

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent, following the manufacturer's instructions.[12]

    • Add 50 µl of the XTT working solution to each well.

  • Incubation and Absorbance Reading:

    • Incubate the plate at 37°C for 2-4 hours, or until a color change is apparent.

    • Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 690 nm can be used to correct for background absorbance.[12]

In Vivo Administration of this compound

This compound has been evaluated in mouse models of various diseases, demonstrating its potential for in vivo efficacy.

Protocol for Administration in Drinking Water:

  • Preparation of this compound Solution:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 80 mg/ml).[6]

    • Dilute the stock solution in the drinking water to the desired final concentration. For example, a final concentration of 0.0625 mg/ml in drinking water results in an approximate daily dose of 20 mg/kg for a 25g mouse that drinks about 8 ml of water per day.[6]

    • A control group should receive drinking water with the same final concentration of DMSO.

Protocol for Intraperitoneal (IP) Injection:

  • Preparation of this compound Solution:

    • Dilute the this compound DMSO stock solution (e.g., 80 mg/ml) with saline (pH 7.0) to the desired final concentration for injection (e.g., 3.25 mg/ml).[5]

  • Injection:

    • Administer the solution via intraperitoneal injection. For a 3.25 mg/ml solution, a 200 µl injection results in a dose of approximately 26 mg/kg.[5]

Signaling Pathways and Visualizations

The primary signaling pathway influenced by this compound is the intrinsic apoptotic pathway, with VDAC1 oligomerization as a key regulatory node.

VDAC1 Oligomerization and Apoptosis Signaling Pathway

Apoptotic stimuli, such as oxidative stress, DNA damage, or elevated intracellular calcium, can lead to the overexpression and subsequent oligomerization of VDAC1.[2][13] This oligomerization forms a large channel in the outer mitochondrial membrane, allowing for the release of pro-apoptotic proteins like cytochrome c from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death. This compound intervenes at the crucial step of VDAC1 oligomerization, thereby preventing the downstream activation of the caspase cascade.

VDAC1_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., Oxidative Stress, Ca2+) VDAC1_Overexpression VDAC1 Overexpression Apoptotic_Stimuli->VDAC1_Overexpression VDAC1_Oligomerization VDAC1 Oligomerization VDAC1_Overexpression->VDAC1_Oligomerization MOMP Mitochondrial Outer Membrane Permeabilization VDAC1_Oligomerization->MOMP VBIT_12 This compound VBIT_12->VDAC1_Oligomerization Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: VDAC1-mediated apoptotic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in a cell-based model.

VBIT12_Workflow Start Start: Cell Culture Treatment Treatment: 1. This compound Pre-incubation 2. Apoptotic Stimulus Start->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Oligomerization_Assay VDAC1 Oligomerization (Cross-linking & Western Blot) Endpoint_Assays->Oligomerization_Assay Viability_Assay Cell Viability (XTT Assay) Endpoint_Assays->Viability_Assay Data_Analysis Data Analysis and Interpretation Oligomerization_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for evaluating the cellular activity of this compound.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that targets a fundamental process in mitochondria-mediated apoptosis. Its ability to selectively inhibit VDAC1 oligomerization provides a specific mechanism to protect cells from programmed cell death in various pathological contexts. While further studies are needed to fully quantify its binding affinity and selectivity profile against other VDAC isoforms, the existing data strongly support its role as a potent and selective VDAC1 inhibitor. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

VBIT-12: A Technical Guide to its Inhibitory Effect on Mitochondrial Outer Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VBIT-12, a potent small-molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). This compound presents a promising therapeutic strategy by targeting a key event in the intrinsic apoptotic pathway: mitochondrial outer membrane permeabilization (MOMP). This document outlines the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

This compound exerts its primary effect by directly interacting with VDAC1, the most abundant protein in the outer mitochondrial membrane.[1][2] Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming large pores that facilitate the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[3][4] This event is a critical step in the activation of the caspase cascade and the execution of apoptosis.

This compound directly binds to VDAC1 and prevents this self-assembly into oligomeric structures.[1][2] By inhibiting VDAC1 oligomerization, this compound effectively blocks the formation of these release channels, thereby preventing MOMP and downstream apoptotic events.[1][5] Notably, the inhibitory action of this compound on VDAC1 oligomerization and subsequent apoptosis has been observed to be independent of the pro-apoptotic proteins BAX and BAK, suggesting a direct and specific targeting of VDAC1.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the closely related and structurally similar compound, VBIT-4, which shares the same mechanism of action. This data highlights their potency in inhibiting VDAC1-mediated apoptotic processes.

Compound Target Binding Affinity (Kd) Reference
VBIT-4VDAC117 µM[8][9][10]
This compoundVDAC1Potent Inhibitor (Specific Kd not published)[2]

Table 1: Binding Affinity of VBIT Compounds for VDAC1.

Compound Inhibitory Concentration (IC50) Assay Cell Line Reference
VBIT-41.9 ± 0.08 µMVDAC1 OligomerizationHEK-293[8][10]
VBIT-41.8 ± 0.24 µMCytochrome c ReleaseHEK-293[8][10]
VBIT-42.9 ± 0.12 µMApoptosisHEK-293[8][10]

Table 2: In Vitro Efficacy of VBIT-4 in Inhibiting Apoptotic Events.

Compound Concentration Effect Cell Line/System Reference
This compound20-100 µMInhibition of VDAC1 conductanceSynthetic lipid membranes with purified rat VDAC1
This compoundNot specified22% reduction in maximal electron transport capacityHAP1 cells[11]

Table 3: Functional Effects of this compound on VDAC1 Activity and Mitochondrial Respiration.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and the experimental approaches used to study its effects, the following diagrams are provided in the DOT language for Graphviz.

VBIT12_Mechanism cluster_stimuli Apoptotic Stimuli cluster_mito Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_cytosol Cytosol Stress Cellular Stress (e.g., Oxidative Stress, DNA damage) VDAC1_monomer VDAC1 (Monomer) Stress->VDAC1_monomer Induces VDAC1_oligomer VDAC1 (Oligomer) Pore Formation VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC Cytochrome c VDAC1_oligomer->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Activates VBIT12 This compound VBIT12->VDAC1_monomer Binds & Inhibits Oligomerization

Caption: this compound Mechanism of Action.

VDAC1_Oligomerization_Assay cluster_workflow VDAC1 Oligomerization Assay Workflow A 1. Cell Culture & Treatment - Plate cells - Treat with apoptotic inducer - Treat with/without this compound B 2. Cell Lysis & Protein Cross-linking - Lyse cells to release proteins - Add chemical cross-linker (e.g., EGS) A->B C 3. SDS-PAGE & Western Blot - Separate proteins by size - Transfer to membrane B->C D 4. Immunodetection - Probe with anti-VDAC1 antibody - Detect VDAC1 monomers and oligomers C->D E 5. Data Analysis - Quantify band intensities - Compare oligomer:monomer ratio D->E Cytochrome_C_Release_Assay cluster_workflow Cytochrome c Release Assay Workflow A 1. Cell Treatment - Induce apoptosis with/without this compound B 2. Cell Fractionation - Selectively permeabilize plasma membrane - Separate cytosolic and mitochondrial fractions A->B C 3. Protein Analysis (Western Blot) - Run cytosolic and mitochondrial fractions on SDS-PAGE - Probe with anti-cytochrome c antibody B->C D 4. Result Interpretation - Increased cytochrome c in cytosol indicates MOMP C->D

References

VBIT-12: A Technical Guide to its Modulation of Mitochondrial Calcium Flux

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of VBIT-12, a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), and its role in modulating mitochondrial calcium flux. This document provides a comprehensive overview of the core mechanisms, quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction

Mitochondria are central to cellular calcium (Ca²⁺) signaling, sequestering and releasing Ca²⁺ to regulate a multitude of cellular processes, from energy metabolism to apoptosis. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The outer mitochondrial membrane (OMM) protein, Voltage-Dependent Anion Channel 1 (VDAC1), plays a crucial role in this process by mediating the influx of Ca²⁺ from the cytoplasm into the mitochondrial intermembrane space.[1]

This compound is a small molecule inhibitor that directly targets VDAC1.[2][3] It has been shown to prevent VDAC1 oligomerization, a key step in the formation of a large pore that allows for the passage of pro-apoptotic factors and contributes to mitochondrial dysfunction.[3][4] By inhibiting VDAC1, this compound effectively modulates mitochondrial Ca²⁺ flux, reduces reactive oxygen species (ROS) production, and protects against apoptosis.[1][5]

Mechanism of Action

This compound exerts its effects by directly interacting with VDAC1.[2][3] This interaction prevents the conformational changes that lead to VDAC1 oligomerization. Under conditions of cellular stress, VDAC1 channels can assemble into larger complexes, forming a "mega-pore" that disrupts normal mitochondrial function and facilitates the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.

By preventing this oligomerization, this compound maintains the integrity of the outer mitochondrial membrane and regulates the passage of ions, including Ca²⁺. This leads to a reduction in mitochondrial Ca²⁺ overload, a decrease in the production of damaging ROS, and an overall protection of mitochondrial function.[1][5]

Quantitative Data

Table 1: Inhibition of VDAC1 Oligomerization and Apoptosis by VBIT-4

ParameterCell LineInducerIC50 (µM)Reference
VDAC1 DimerizationHEK-293Selenite~7.5[4]
ApoptosisHEK-293Selenite~7.5[4]
Cytochrome c ReleaseHEK-293Selenite~2.9[4]

Table 2: Effect of VBIT Compounds on VDAC1 Channel Conductance and Intracellular Calcium

CompoundConcentration (µM)Effect on VDAC1 ConductanceEffect on Intracellular Ca²⁺ ([Ca²⁺]i)Reference
VBIT-440Reduction in channel conductancePrevents selenite-induced increase in [Ca²⁺]i[4]
This compound20-100Inhibition of VDAC1 conductancePrevents increase in cytosolic Ca²⁺[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on VDAC1 function and mitochondrial calcium flux.

VDAC1 Reconstitution and Planar Lipid Bilayer (PLB) Channel Conductance Assay

This protocol, adapted from established methods, allows for the direct measurement of VDAC1 channel activity and its inhibition by compounds like this compound.[4][5]

Materials:

  • Purified VDAC1 protein

  • Planar lipid bilayer setup with two aqueous compartments (cis and trans)

  • Ag/AgCl electrodes

  • Voltage-clamp amplifier

  • Phospholipid solution (e.g., diphytanoyl-phosphatidylcholine in n-decane)

  • Buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • This compound solution (dissolved in a suitable solvent like DMSO)

Procedure:

  • Form a planar lipid bilayer by painting the phospholipid solution across a small aperture separating the two compartments.

  • Incorporate purified VDAC1 into the lipid bilayer by adding a small amount of the protein to the cis compartment.

  • Apply a voltage across the membrane using the Ag/AgCl electrodes and record the resulting ion current using the voltage-clamp amplifier.

  • Establish a baseline VDAC1 channel conductance by applying voltage steps (e.g., from 0 to +40 mV and 0 to -40 mV).

  • Introduce this compound to the cis compartment at the desired concentration.

  • After an incubation period (e.g., 30 minutes), record the channel conductance again under the same voltage steps.

  • Analyze the data to determine the effect of this compound on VDAC1 channel conductance. A reduction in current indicates inhibition.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fluo-4 AM

This protocol describes how to measure changes in intracellular calcium levels in response to a stimulus and the effect of this compound.[4]

Materials:

  • Cultured cells (e.g., HEK-293)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Apoptosis-inducing agent (e.g., selenite)

  • This compound solution

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Pre-incubate the cells with this compound at the desired concentration for a specified time (e.g., 2 hours).

  • Load the cells with Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove excess dye.

  • Induce an increase in intracellular calcium by adding the apoptosis-inducing agent (e.g., selenite).

  • Immediately measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Compare the fluorescence levels between control cells, cells treated with the inducer alone, and cells pre-treated with this compound before the inducer to determine if this compound prevents the increase in intracellular calcium.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

VBIT12_Mechanism cluster_0 Cellular Stress cluster_1 Mitochondrion Stress Apoptotic Stimuli (e.g., Selenite) VDAC1_monomer VDAC1 Monomer Stress->VDAC1_monomer Induces VDAC1_oligomer VDAC1 Oligomer (Mega-pore) VDAC1_monomer->VDAC1_oligomer Oligomerization Ca_influx Mitochondrial Ca²⁺ Influx VDAC1_oligomer->Ca_influx Mito_dysfunction Mitochondrial Dysfunction & Apoptosis Ca_influx->Mito_dysfunction VBIT12 This compound VBIT12->VDAC1_oligomer Inhibits

Caption: this compound mechanism of action in inhibiting VDAC1 oligomerization and mitochondrial dysfunction.

PLB_Workflow start Start step1 Form Planar Lipid Bilayer start->step1 step2 Reconstitute Purified VDAC1 step1->step2 step3 Record Baseline Channel Conductance step2->step3 step4 Add this compound step3->step4 step5 Incubate step4->step5 step6 Record Post-treatment Channel Conductance step5->step6 end Analyze Data step6->end

Caption: Experimental workflow for the VDAC1 Planar Lipid Bilayer (PLB) conductance assay.

Calcium_Workflow start Start step1 Seed Cells start->step1 step2 Pre-incubate with this compound step1->step2 Experimental Group step3 Load with Fluo-4 AM step1->step3 Control Group step2->step3 step4 Induce Ca²⁺ Influx (e.g., Selenite) step3->step4 step5 Measure Fluorescence step4->step5 end Analyze Data step5->end

Caption: Experimental workflow for measuring intracellular calcium using Fluo-4 AM.

References

The Role of VBIT-12 in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-12 is a potent and specific small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a crucial protein in the outer mitochondrial membrane. By preventing the oligomerization of VDAC1, this compound modulates the flux of ions and metabolites between the mitochondria and the cytosol, thereby playing a significant role in cellular metabolism, apoptosis, and inflammation. This technical guide provides an in-depth overview of the function of this compound, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of its mechanism of action and related experimental workflows.

Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) acts as a primary gateway for the transport of metabolites, including ATP, ADP, pyruvate, and malate, across the outer mitochondrial membrane.[1] This positions VDAC1 as a critical regulator of cellular energy production and metabolism. Under conditions of cellular stress, VDAC1 can oligomerize, forming larger pores that contribute to the release of pro-apoptotic factors from the mitochondria, leading to programmed cell death.[2] this compound has emerged as a key research tool and potential therapeutic agent due to its ability to directly interact with VDAC1 and inhibit this oligomerization process.[3] This inhibition has been shown to protect against mitochondrial dysfunction and cell death in various disease models, including neurodegenerative diseases, diabetes, and certain cancers.[4][5]

Mechanism of Action of this compound

This compound exerts its effects on cellular metabolism primarily through its interaction with VDAC1. The binding of this compound to VDAC1 prevents the protein from forming oligomeric complexes, thus maintaining its normal channel function and preventing the downstream consequences of oligomerization.

This compound Signaling Pathway

The primary signaling pathway influenced by this compound is the intrinsic apoptosis pathway, which is heavily reliant on mitochondrial integrity. By preventing VDAC1 oligomerization, this compound effectively blocks a key step in the initiation of mitochondria-mediated apoptosis.

VBIT12_Signaling_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Cellular_Stress Cellular Stress (e.g., Oxidative Stress, DNA Damage) VDAC1_Monomer VDAC1 Monomer Cellular_Stress->VDAC1_Monomer induces VDAC1_Oligomer VDAC1 Oligomer VDAC1_Monomer->VDAC1_Oligomer oligomerization Metabolite_Transport Metabolite & Ion Transport VDAC1_Monomer->Metabolite_Transport maintains Apoptotic_Factors Pro-Apoptotic Factors (e.g., Cytochrome c) VDAC1_Oligomer->Apoptotic_Factors releases Apoptosis Apoptosis Apoptotic_Factors->Apoptosis Cell_Metabolism Normal Cellular Metabolism Metabolite_Transport->Cell_Metabolism VBIT12 This compound VBIT12->VDAC1_Monomer inhibits oligomerization

This compound inhibits cellular stress-induced VDAC1 oligomerization.

Quantitative Effects of this compound on Cellular Metabolism

The inhibitory action of this compound on VDAC1 oligomerization leads to measurable changes in several key metabolic parameters.

ParameterEffect of this compound TreatmentQuantitative DataCell Type/ModelReference
Mitochondrial Respiration Reduction in Electron Transport Capacity-22%HAP1 cells[1]
Reactive Oxygen Species (ROS) Production Decreased mitochondrial ROSData not yet quantified in percentagesMouse microvascular endothelial cells[6]
Cellular ATP Levels Implied reduction due to decreased respirationDirect quantitative data pending-
Cell Viability under Stress Increased cell survivalPartial prevention of mutant SOD1-induced cell toxicityNSC-34 motor-neuron-like cells[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of this compound in cellular metabolism.

VDAC1 Oligomerization Assay (Cross-linking and Western Blot)

This protocol is designed to assess the oligomeric state of VDAC1 in cells treated with this compound.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-buffered saline (PBS), pH 8.3

  • Ethylene glycol bis(succinimidyl succinate) (EGS) cross-linker

  • SDS-PAGE sample buffer

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against VDAC1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.

  • Induce apoptosis or cellular stress if required for the experimental design.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS, pH 8.3, at a concentration of 3 mg/ml.

  • Add EGS to a final concentration of 50-300 µM.

  • Incubate for 15-30 minutes at 30°C to allow for cross-linking.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE on a 10% acrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against VDAC1.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system. Monomeric and oligomeric forms of VDAC1 will appear at different molecular weights.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and appropriate controls.

  • Incubate for the desired period.

  • Add 10 µl of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Materials:

  • Cells of interest

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free media

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells in a suitable format (e.g., 24-well plate or coverslips).

  • Treat cells with this compound and controls.

  • Wash the cells with serum-free media.

  • Load the cells with 5-10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.

Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify cellular ATP.

Materials:

  • Cells of interest

  • This compound

  • ATP assay kit (containing luciferase, luciferin, and lysis buffer)

  • Luminometer

Procedure:

  • Culture and treat cells with this compound as required.

  • Lyse the cells using the lysis buffer provided in the kit to release ATP.

  • Add the luciferase-luciferin reagent to the cell lysate.

  • Measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.

  • Generate a standard curve with known ATP concentrations to determine the absolute ATP levels in the samples.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in the design and execution of studies investigating this compound.

General Experimental Workflow for this compound Functional Analysis

VBIT12_Experimental_Workflow cluster_assays Functional Assays Cell_Culture Cell Culture VBIT12_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->VBIT12_Treatment Stress_Induction Induce Cellular Stress (Optional) VBIT12_Treatment->Stress_Induction Assays Perform Functional Assays Stress_Induction->Assays Data_Analysis Data Analysis & Interpretation Assays->Data_Analysis Viability Cell Viability (MTT) Assays->Viability Oligomerization VDAC1 Oligomerization (Western Blot) Assays->Oligomerization ROS ROS Production (DCFH-DA) Assays->ROS ATP ATP Levels (Luciferase Assay) Assays->ATP

Workflow for assessing this compound's effects on cellular functions.
Logical Relationship of this compound's Effects

VBIT12_Logical_Relationship VBIT12 This compound VDAC1_Binding Binds to VDAC1 VBIT12->VDAC1_Binding Oligo_Inhibition Inhibits VDAC1 Oligomerization VDAC1_Binding->Oligo_Inhibition Mito_Integrity Maintains Mitochondrial Membrane Integrity Oligo_Inhibition->Mito_Integrity Metabolite_Flux Normalizes Metabolite Flux Mito_Integrity->Metabolite_Flux Apoptosis_Inhibition Inhibits Apoptosis Mito_Integrity->Apoptosis_Inhibition ROS_Reduction Reduces ROS Production Mito_Integrity->ROS_Reduction Metabolism_Regulation Regulates Cellular Metabolism Metabolite_Flux->Metabolism_Regulation Cell_Survival Promotes Cell Survival under Stress Apoptosis_Inhibition->Cell_Survival ROS_Reduction->Cell_Survival Metabolism_Regulation->Cell_Survival

Logical flow of this compound's cellular effects.

Conclusion

This compound is a valuable tool for investigating the intricate role of VDAC1 in cellular metabolism and apoptosis. Its ability to specifically inhibit VDAC1 oligomerization allows for the dissection of this process from the channel's normal metabolic functions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in understanding and potentially treating a range of diseases characterized by mitochondrial dysfunction. Further research is warranted to quantify the effects of this compound on a broader range of metabolic parameters and to explore its therapeutic efficacy in various preclinical models.

References

VBIT-12: An In-Depth Technical Guide to a Novel Chemical Probe for VDAC1 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Voltage-Dependent Anion Channel 1 (VDAC1) stands as a critical regulator of mitochondrial function and a key player in the intrinsic apoptotic pathway. Its strategic location on the outer mitochondrial membrane positions it as a gatekeeper for the flux of ions, metabolites, and genetic material, thereby governing cellular bioenergetics and fate. The dysregulation of VDAC1 has been implicated in a multitude of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. VBIT-12 has emerged as a potent and selective small molecule inhibitor of VDAC1, offering a powerful tool to dissect the multifaceted roles of this channel and presenting a promising therapeutic avenue. This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, experimental protocols for its use, and its effects on VDAC1-mediated cellular processes.

Introduction to VDAC1 and the Rationale for Chemical Probes

VDAC1 is the most abundant protein on the outer mitochondrial membrane and is a central hub for cellular signaling pathways.[1][2][3] It facilitates the exchange of essential metabolites like ATP, ADP, pyruvate, and malate between the mitochondria and the cytosol, thus fueling cellular activities.[4] Beyond its canonical role in metabolism, VDAC1 is a critical integrator of apoptotic signals.[2][3] Upon apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[5][6][7] This event triggers the caspase cascade and commits the cell to apoptosis.

Given its central role in both cell life and death, VDAC1 has garnered significant attention as a therapeutic target. Chemical probes that can modulate VDAC1 function are invaluable tools for elucidating its complex biology and for the development of novel therapeutics. This compound is one such chemical probe, designed to specifically interact with VDAC1 and inhibit its pro-apoptotic activities.[1][5][8]

This compound: A Potent Inhibitor of VDAC1 Oligomerization and Function

This compound is a small molecule that directly interacts with VDAC1, effectively preventing its oligomerization.[5][8][9] This inhibitory action is central to its function as a chemical probe and its potential therapeutic applications. By blocking the formation of VDAC1 oligomers, this compound prevents the release of cytochrome c and other pro-apoptotic factors, thereby inhibiting apoptosis.[10][11] Furthermore, this compound has been shown to reduce VDAC1 channel conductance, suggesting a direct impact on its transport function.[9][12]

Mechanism of Action

The primary mechanism of action of this compound is the direct binding to VDAC1, which sterically hinders the protein-protein interactions required for oligomer formation.[5][8] This targeted inhibition allows researchers to specifically probe the consequences of VDAC1 oligomerization in various cellular contexts. The inhibition of VDAC1 oligomerization by this compound has been demonstrated to rescue cells from apoptosis induced by a variety of stimuli.[1][3][10][11]

cluster_0 Apoptotic Stimuli cluster_1 Mitochondrial Outer Membrane cluster_2 Cytosol Apoptotic Stimuli Apoptotic Stimuli VDAC1_monomer VDAC1 (Monomer) Apoptotic Stimuli->VDAC1_monomer Induces oligomerization VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Forms Cytochrome_c Cytochrome c VDAC1_oligomer->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates VBIT12 This compound VBIT12->VDAC1_oligomer Inhibits formation

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Quantitative Data on this compound Activity

Precise quantitative data is essential for the effective use of any chemical probe. While a specific binding affinity (Kd) and a precise IC50 value for VDAC1 channel conductance inhibition by this compound are not yet publicly available, the existing literature provides valuable information on its effective concentrations.

ParameterValue/RangeCell/SystemReference
Inhibition of VDAC1 Conductance 20 - 100 µMSynthetic lipid membranes with purified rat VDAC1[12][13]
Inhibition of Apoptosis (effective concentration) 15 µMNSC-34 motor-neuron-like cells[14]
Inhibition of VDAC1 Oligomerization (effective concentration) 10 µMSH-SY5Y neuronal cells[15]
Inhibition of Mitochondrial Respiration (ET capacity) 20 µM (-22% reduction)HAP1 parental cells[9]

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the function of this compound as a VDAC1 probe.

VDAC1 Oligomerization Assay

This protocol describes the detection of VDAC1 oligomers in cultured cells using chemical cross-linking followed by immunoblotting.[6][16][17]

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 8.2

  • Ethylene glycol bis(succinimidyl succinate) (EGS) or 1,5-Difluoro-2,4-dinitrobenzene (DFDNB)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Immunoblotting apparatus

  • Primary antibody: anti-VDAC1

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Seed and culture cells to the desired confluency.

  • Pre-treat cells with this compound at the desired concentration for a specified time (e.g., 2 hours).

  • Induce apoptosis by adding the chosen agent and incubate for the appropriate duration.

  • Harvest the cells and wash with cold PBS (pH 8.2).

  • Resuspend the cell pellet in PBS (pH 8.2) at a concentration of 2-3 mg/mL.

  • Add the cross-linking reagent (e.g., EGS to a final concentration of 250-300 µM) and incubate at 30°C for 15 minutes.

  • Quench the cross-linking reaction according to the manufacturer's instructions.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform immunoblotting with an anti-VDAC1 antibody.

  • Visualize the bands using a chemiluminescence detection system. VDAC1 monomers, dimers, and higher-order oligomers will be visible.

start Cell Culture & Treatment (this compound, Apoptosis Inducer) harvest Harvest & Wash Cells start->harvest crosslink Chemical Cross-linking (e.g., EGS) harvest->crosslink lysis Cell Lysis & Protein Quantification crosslink->lysis sds_page SDS-PAGE lysis->sds_page immunoblot Immunoblotting (anti-VDAC1) sds_page->immunoblot visualize Visualization of VDAC1 Oligomers immunoblot->visualize

Caption: Workflow for VDAC1 oligomerization assay.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the quantification of apoptotic cells by flow cytometry using Annexin V-FITC and PI staining.[2][8][18][19]

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and culture cells.

  • Treat cells with this compound and/or an apoptosis-inducing agent as required.

  • Harvest both adherent and suspension cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol describes the detection of mitochondrial superoxide, a type of reactive oxygen species (ROS), using the fluorescent probe MitoSOX Red.[10][12][13][20][21]

Materials:

  • Cells of interest

  • This compound and/or other treatment compounds

  • MitoSOX Red reagent

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

  • Culture cells to the desired density.

  • Treat cells with this compound and/or other compounds as required.

  • Dilute the MitoSOX Red stock solution to a final working concentration of 5 µM in pre-warmed HBSS.

  • Remove the culture medium and wash the cells once with warm HBSS.

  • Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Analyze the fluorescence using a fluorescence microscope (Ex/Em ~510/580 nm) or a flow cytometer.

Measurement of Intracellular Calcium with Fluo-4 AM

This protocol outlines the measurement of intracellular calcium levels using the fluorescent indicator Fluo-4 AM.[1][22][23][24]

Materials:

  • Cells of interest

  • This compound and/or other treatment compounds

  • Fluo-4 AM

  • Pluronic F-127 (optional, to aid dye loading)

  • Physiological buffer (e.g., HBSS)

  • Fluorescence plate reader or microscope

Procedure:

  • Prepare a stock solution of Fluo-4 AM in DMSO.

  • Culture cells in a suitable format (e.g., 96-well plate or on coverslips).

  • Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) in physiological buffer. The addition of Pluronic F-127 (e.g., 0.02%) can improve dye solubility and loading.

  • Remove the culture medium and wash the cells with the physiological buffer.

  • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Add fresh physiological buffer.

  • Treat the cells with this compound and/or other compounds and monitor the fluorescence changes (Ex/Em ~490/515 nm) over time using a fluorescence plate reader or microscope.

This compound and VDAC1-Mediated Signaling Pathways

This compound's ability to inhibit VDAC1 oligomerization impacts several downstream signaling pathways, primarily those related to apoptosis and mitochondrial homeostasis.

cluster_0 Mitochondrion VDAC1_Oligomer VDAC1 Oligomerization Mito_Ca_Influx Mitochondrial Ca2+ Influx VDAC1_Oligomer->Mito_Ca_Influx Increases ROS_Production Mitochondrial ROS Production VDAC1_Oligomer->ROS_Production Increases Cyto_c_Release Cytochrome c Release VDAC1_Oligomer->Cyto_c_Release Promotes Apoptosis Apoptosis Mito_Ca_Influx->Apoptosis Contributes to ROS_Production->Apoptosis Contributes to Cyto_c_Release->Apoptosis Leads to VBIT12 This compound VBIT12->VDAC1_Oligomer Inhibits

Caption: this compound modulates multiple VDAC1-dependent signaling pathways.

By preventing VDAC1 oligomerization, this compound has been shown to attenuate the increase in intracellular calcium levels and reduce the production of mitochondrial reactive oxygen species (ROS) that are often associated with apoptotic stimuli.[3][15] This highlights the interconnectedness of VDAC1's structural dynamics with mitochondrial calcium homeostasis and redox signaling.

Conclusion

This compound is a valuable and specific chemical probe for investigating the diverse functions of VDAC1. Its ability to directly interact with VDAC1 and inhibit its oligomerization provides a powerful tool for researchers to dissect the molecular mechanisms underlying apoptosis, mitochondrial metabolism, and calcium signaling. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in both basic research and drug discovery efforts targeting VDAC1-related pathologies. Further characterization of its binding kinetics and inhibitory constants will undoubtedly enhance its utility as a precision tool in the study of mitochondrial biology.

References

Methodological & Application

VBIT-12: In Vitro Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-12 is a potent and specific inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that regulates metabolism and apoptosis.[1][2][3] this compound exerts its effects by directly interacting with VDAC1 and preventing its oligomerization, a critical step in the induction of mitochondria-mediated apoptosis.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture, including its mechanism of action, recommended experimental procedures, and data presentation guidelines.

Introduction

Mitochondria play a central role in programmed cell death, or apoptosis. A pivotal event in this process is the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytosol. VDAC1, the most abundant protein in the outer mitochondrial membrane, is a critical regulator of this process.[4] Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of these death-promoting molecules.[4][5]

This compound has emerged as a valuable research tool and potential therapeutic agent due to its ability to specifically inhibit VDAC1 oligomerization.[1][3] By preventing the formation of these VDAC1 oligomers, this compound effectively blocks the mitochondrial pathway of apoptosis and protects cells from various death-inducing stimuli.[6][7] These application notes provide researchers with the necessary information to effectively utilize this compound in cell culture experiments to study and modulate apoptosis.

Data Presentation

Quantitative data from in vitro experiments with this compound should be summarized for clarity and comparative analysis. The following tables provide examples of how to present such data.

Table 1: this compound Working Concentrations and Treatment Times

Cell LineConcentration RangeTreatment DurationApplicationReference
NSC-3415 µM12 hoursRescue from mutant SOD1-induced cell death[3]
Primary Neurons10 µM6, 24, 48 hoursProtection against Aβ-induced apoptosis[8]
HAP120 µM30 minutesInhibition of mitochondrial respiration
Primary Hepatocytes20 µM (pretreatment)2 hoursProtection against APAP-induced ferroptosis

Table 2: IC50 Values of VDAC1 Oligomerization Inhibitors

CompoundCell LineAssayIC50 (µM)Reference
VBIT-4HEK-293VDAC1 Oligomerization~2.9[6]
VBIT-4HEK-293Cytochrome c Release~1.8[6]
VBIT-4HEK-293Apoptosis~2.3[6]
This compoundVariousNot specifiedEmpirically determined

Note: VBIT-4 is a closely related analog of this compound. IC50 values for this compound should be determined empirically for each cell line and experimental condition.

Signaling Pathways and Experimental Workflows

VDAC1-Mediated Apoptosis Signaling Pathway

Apoptotic stimuli lead to the overexpression and subsequent oligomerization of VDAC1 in the outer mitochondrial membrane. This VDAC1 oligomer forms a large pore, facilitating the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol. Cytochrome c then activates the caspase cascade, leading to the execution of apoptosis. This compound directly binds to VDAC1, preventing its oligomerization and thereby inhibiting the release of pro-apoptotic factors and subsequent cell death.

VDAC1_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_cytosol Cytosol Stimuli e.g., Oxidative Stress, Chemotherapeutic Agents VDAC1_monomer VDAC1 (monomer) Stimuli->VDAC1_monomer Upregulation VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC_cyto Cytochrome c VDAC1_oligomer->CytoC_cyto Release CytoC_mito Cytochrome c Caspases Caspase Activation CytoC_cyto->Caspases Apoptosis Apoptosis Caspases->Apoptosis VBIT12 This compound VBIT12->VDAC1_oligomer Inhibition

Caption: VDAC1-mediated apoptosis and inhibition by this compound.

General Experimental Workflow for this compound In Vitro Studies

A typical workflow for investigating the effects of this compound in cell culture involves cell seeding, treatment with this compound with or without an apoptotic stimulus, and subsequent analysis using various assays to assess cell viability, apoptosis, and VDAC1 oligomerization.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Seeding Seed cells in appropriate culture plates Start->Seeding Treatment Treat with this compound (with/without apoptotic stimulus) Seeding->Treatment Incubation Incubate for desired duration Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V, TUNEL) Incubation->Apoptosis WesternBlot Western Blot for VDAC1 Oligomerization Incubation->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for this compound studies.

Experimental Protocols

This compound Stock Solution Preparation
  • Solubilization: this compound is soluble in dimethyl sulfoxide (DMSO).[9][10] Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Sonication may be required to fully dissolve the compound.[9]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.[9]

General Protocol for this compound Treatment of Cultured Cells
  • Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Pre-treatment (Optional): In some experimental designs, it may be beneficial to pre-treat the cells with this compound for a specific period (e.g., 2 hours) before inducing apoptosis.[11]

  • Treatment: Remove the culture medium and add fresh medium containing the desired concentration of this compound, an apoptotic inducer (if applicable), or a combination of both. Include appropriate controls (untreated cells, vehicle-treated cells, cells treated with the apoptotic inducer alone).

  • Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays as described below.

Cell Viability Assay (MTT/MTS Assay)

This protocol provides a general guideline for assessing cell viability using tetrazolium-based colorimetric assays.

  • Cell Treatment: Seed and treat cells with this compound as described in the general protocol in a 96-well plate.

  • Reagent Addition: At the end of the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Solubilization (for MTT assay): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells in 6-well plates as described in the general protocol. After incubation, harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot for VDAC1 Oligomerization

This protocol is designed to detect VDAC1 monomers and oligomers in whole-cell lysates.

  • Cell Treatment and Lysis: Treat cells in 6-well plates. After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Cross-linking: To stabilize the VDAC1 oligomers, treat the cell lysate with a cross-linking agent such as ethylene glycol bis(succinimidyl succinate) (EGS).[11][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for VDAC1. Following washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. VDAC1 monomers will appear at ~32 kDa, with oligomers (dimers, trimers, etc.) appearing at corresponding higher molecular weights.

Conclusion

This compound is a powerful tool for studying the role of VDAC1 in apoptosis and for exploring potential therapeutic strategies targeting this pathway. The protocols and guidelines presented in this document are intended to assist researchers in designing and executing robust in vitro experiments with this compound. It is important to note that optimal conditions, including this compound concentration and treatment duration, may vary depending on the cell type and experimental setup and should be determined empirically.

References

VBIT-12 In Vivo Administration: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes and dosages for VBIT-12, a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). The information is compiled from various preclinical studies and is intended to guide researchers in designing their own in vivo experiments.

Mechanism of Action

This compound functions by directly interacting with VDAC1, a key protein in the outer mitochondrial membrane that regulates metabolism, Ca2+ homeostasis, and apoptosis.[1][2] Under cellular stress, VDAC1 can oligomerize, forming larger pores that lead to the release of pro-apoptotic factors from the mitochondria, ultimately causing cell death.[2][3] this compound prevents this VDAC1 oligomerization, thereby inhibiting apoptosis and protecting against mitochondrial dysfunction.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for a range of diseases associated with VDAC1 overexpression and apoptosis, including neurodegenerative diseases, inflammatory conditions, and acute organ injury.[1][4][5]

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in inhibiting apoptosis mediated by VDAC1 oligomerization.

VBIT12_Signaling_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_cytosol Cytosol Apoptotic Stimuli Apoptotic Stimuli VDAC1_monomer VDAC1 (monomer) Apoptotic Stimuli->VDAC1_monomer overexpression VDAC1_oligomer VDAC1 (oligomer) VDAC1_monomer->VDAC1_oligomer oligomerization Cytochrome c Cytochrome c VDAC1_oligomer->Cytochrome c release Apoptosis Apoptosis Cytochrome c->Apoptosis activation This compound This compound This compound->VDAC1_oligomer inhibition

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Quantitative Data Summary

The following tables summarize the in vivo administration routes and dosages of this compound and the related compound VBIT-4 in various preclinical models.

This compound Administration Data
Disease ModelAnimal ModelAdministration RouteDosageVehicleDosing ScheduleReference(s)
Amyotrophic Lateral Sclerosis (ALS)SOD1G93A MiceOral (in drinking water)20 mg/kg/dayDMSO in acidic waterDaily
Amyotrophic Lateral Sclerosis (ALS)SOD1G93A MiceIntraperitoneal (IP) Injection26 mg/kg, later reduced to 13 mg/kgDMSO in salineEvery second day for 12 weeks
Acute Liver Injury (AILI)MiceIntravenous (IV) Injection20 mg/kgNot specifiedSingle dose 30 min prior to injury induction[5]
Inflammatory Bowel Disease (Colitis)DSS-induced MiceNot specifiedNot specifiedNot specifiedTreatment started on day 2 or 5 post-DSS[4][6]
Retinal Ischemia-Reperfusion InjuryRatsNot specifiedNot specifiedNot specifiedNot specified[3]
VBIT-4 (a related VDAC1 inhibitor) Administration Data
Disease ModelAnimal ModelAdministration RouteDosageVehicleDosing ScheduleReference(s)
Alzheimer's Disease5xFAD MiceOral (in drinking water)20 mg/kg/dayDMSO in waterTwice a week[2]
Systemic Lupus Erythematosus (SLE)MRL/lpr MiceIntraperitoneal (IP) Injection20 mg/kgCremophor/DMSO/ethanol/PBSEvery other day for 4 weeks
Type 2 Diabetesdb/db MiceIntraperitoneal (IP) Injection25 mg/kgNot specifiedDaily for 5 weeks

Experimental Protocols

Below are detailed methodologies for the in vivo administration of this compound based on published studies.

Protocol 1: Oral Administration in Drinking Water (ALS Mouse Model)

Objective: To assess the therapeutic efficacy of orally administered this compound in a transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Acidic drinking water

  • SOD1G93A transgenic mice

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in DMSO to create a stock solution of 80 mg/mL.

    • Add the this compound/DMSO stock solution dropwise into acidic drinking water to achieve a final concentration of 0.0625 mg/mL. This results in an estimated daily dose of 20 mg/kg for a 25g mouse consuming approximately 8 mL of water per day.

    • Prepare a control drinking solution containing the same final concentration of DMSO (0.36%).

  • Animal Dosing:

    • House the SOD1G93A mice in cages with free access to the prepared drinking solutions.

    • Replace the drinking solutions fresh twice a week.

    • Monitor water consumption to ensure consistent dosing.

  • Experimental Workflow:

Oral_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis A Dissolve this compound in DMSO (80 mg/mL stock) B Dilute stock in acidic water (0.0625 mg/mL final) A->B C Provide this compound medicated water to mice B->C D Replace solution twice weekly C->D E Monitor water consumption and animal health D->E F Conduct behavioral and physiological assessments E->F

Caption: Workflow for oral administration of this compound in drinking water.

Protocol 2: Intraperitoneal (IP) Injection (ALS Mouse Model)

Objective: To evaluate the effect of systemically delivered this compound via intraperitoneal injection in an ALS mouse model.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (pH 7.0)

  • SOD1G93A transgenic mice

  • Syringes and needles for IP injection

Procedure:

  • Preparation of this compound Injection Solution:

    • Dissolve this compound in DMSO to a concentration of 80 mg/mL.

    • Dilute the this compound/DMSO stock solution with sterile saline (pH 7.0) to a final concentration of 3.25 mg/mL.

    • Prepare a control injection solution with 4% DMSO in saline.

  • Animal Dosing:

    • Administer 200 µL of the this compound solution via intraperitoneal injection, resulting in a dose of approximately 26 mg/kg.

    • Inject the mice every second day, starting from day 60 for 12 weeks.

    • After 12 weeks, the dose may be reduced to approximately 13 mg/kg.

  • Experimental Workflow:

IP_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis A Dissolve this compound in DMSO (80 mg/mL stock) B Dilute stock in saline (3.25 mg/mL final) A->B C Administer 200 µL via IP injection (26 mg/kg) B->C D Inject every other day for the specified duration C->D E Monitor animal health and any adverse reactions D->E F Perform functional assessments (e.g., grip strength) E->F

Caption: Workflow for intraperitoneal injection of this compound.

Protocol 3: Intravenous (IV) Injection (Acute Liver Injury Model)

Objective: To investigate the protective effects of this compound administered intravenously in a mouse model of acute liver injury.

Materials:

  • This compound

  • Appropriate vehicle for intravenous injection (e.g., saline, PBS with a solubilizing agent)

  • Mice

  • Syringes and needles for IV injection

Procedure:

  • Preparation of this compound Injection Solution:

    • The specific vehicle for IV injection of this compound was not detailed in the available literature. A common practice for poorly soluble compounds is to use a vehicle containing a mixture of solvents such as DMSO, PEG300, Tween-80, and saline. Researchers should perform solubility and stability tests to determine the optimal vehicle.

    • Prepare the this compound solution to a concentration that allows for the administration of 20 mg/kg in a suitable injection volume for a mouse (typically 100-200 µL).

  • Animal Dosing:

    • Administer the this compound solution via tail vein injection.

    • In the cited study, a single dose was administered 30 minutes prior to the induction of liver injury.[5]

  • Experimental Workflow:

IV_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis A Prepare this compound solution in a suitable IV vehicle B Ensure sterility and appropriate concentration for 20 mg/kg dose A->B C Administer via tail vein injection B->C D Dose 30 minutes prior to injury induction C->D E Monitor for immediate adverse reactions D->E F Collect samples for analysis at specified time points post-injury E->F

Caption: Workflow for intravenous injection of this compound.

Disclaimer: These protocols are intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Researchers should independently validate and optimize these protocols for their specific experimental needs.

References

Optimal VBIT-12 Concentration for Apoptosis Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VBIT-12 is a potent and specific inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that plays a crucial role in regulating metabolism and apoptosis.[1] Apoptotic stimuli can lead to the oligomerization of VDAC1, forming a large channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, ultimately triggering the caspase cascade and programmed cell death.[2][3][4] this compound exerts its anti-apoptotic effect by directly interacting with VDAC1 and preventing this oligomerization process.[1] This application note provides a guide to determining the optimal concentration of this compound for apoptosis inhibition in various experimental settings and details protocols for common apoptosis assays.

Mechanism of Action of this compound

This compound is a cell-permeable small molecule that specifically targets VDAC1. Its primary mechanism of action is the inhibition of VDAC1 oligomerization, a critical step in the intrinsic pathway of apoptosis.[1] By preventing the formation of these VDAC1 pores, this compound blocks the release of mitochondrial pro-apoptotic proteins, thereby protecting cells from undergoing apoptosis. This targeted action makes this compound a valuable tool for studying the role of VDAC1 in apoptosis and for developing potential therapeutics for diseases associated with excessive cell death.

Data Presentation: Determining Optimal this compound Concentration

The optimal concentration of this compound for apoptosis inhibition is cell-type and stimulus-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for each specific experimental system. Based on available literature, the effective concentration of this compound for in vitro studies typically ranges from 10 µM to 20 µM.

For a closely related VDAC1 inhibitor, VBIT-4, detailed dose-response studies have been conducted, providing a strong indication of the expected effective concentration range for this compound.

CompoundCell LineApoptosis InducerAssayEffective Concentration / IC50Reference
This compound NSC-34 (motor-neuron-like)Mutant SOD1G93ACell Viability15 µM (rescued cell death)[5]
This compound Primary Mouse HepatocytesAcetaminophen (APAP)Cell Viability15 µM, 20 µM (protective effect)
This compound HAP1-Oxygen Consumption20 µM (sublethal dose)[6][7]
VBIT-4 HEK-293SeleniteVDAC1 DimerizationIC50 ≈ 1.8 µM[8]
VBIT-4 HEK-293SeleniteApoptosis (Annexin V)IC50 ≈ 2.9 µM[8]
VBIT-4 HEK-293SeleniteCytochrome c ReleaseIC50 ≈ 2.5 µM[8]
VBIT-4 SH-SY5YCisplatinApoptosis (Annexin V)30 µM (inhibited apoptosis)[8]

Experimental Protocols

To assess the efficacy of this compound in preventing apoptosis, a variety of standard assays can be employed. Below are detailed protocols for three commonly used methods.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight.

  • This compound Pre-treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20, 50 µM) for a predetermined time (e.g., 1-2 hours) before inducing apoptosis. Include a vehicle control (DMSO).

  • Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells. Include a positive control (inducer alone) and a negative control (untreated cells). Incubate for the required time to induce apoptosis.

  • Cell Harvesting:

    • Suspension cells: Gently pellet the cells by centrifugation.

    • Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method like trypsinization. Combine the detached cells with the collected supernatant.

  • Cell Washing: Wash the harvested cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Annexin V/PI protocol.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

Interpretation of Results: A decrease in the luminescent or fluorescent signal in this compound treated cells compared to the positive control indicates inhibition of caspase-3/7 activity and apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or slides

  • Apoptosis-inducing agent

  • This compound

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Grow cells on coverslips or slides and treat with this compound and the apoptosis inducer as described previously.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes at room temperature.

  • TUNEL Reaction: Wash the cells with PBS and perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs for 1 hour at 37°C in a humidified chamber.

  • Counterstaining: Wash the cells and counterstain with a nuclear stain like DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Interpretation of Results: Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive), while non-apoptotic cells will only show the nuclear counterstain. A reduction in the number of TUNEL-positive cells in this compound treated samples indicates an inhibitory effect on apoptosis.

Visualization of Signaling Pathways and Workflows

To better understand the mechanism of this compound and the experimental process, the following diagrams are provided.

VBIT12_Signaling_Pathway cluster_stimulus Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol stimuli e.g., Oxidative Stress, DNA Damage, Growth Factor Withdrawal Bax_Bak Bax/Bak stimuli->Bax_Bak Activation VDAC1_monomer VDAC1 (Monomer) VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC Cytochrome c VDAC1_oligomer->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Bax_Bak->VDAC1_monomer Promotes oligomerization Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis VBIT12 This compound VBIT12->VDAC1_oligomer Inhibits

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays start Seed Cells pretreatment Pre-treat with this compound (Dose-Response) start->pretreatment induction Induce Apoptosis pretreatment->induction harvest Harvest Cells induction->harvest staining Stain Cells harvest->staining AnnexinV Annexin V/PI Staining (Flow Cytometry) staining->AnnexinV Caspase Caspase-3/7 Activity (Luminescence/Fluorescence) staining->Caspase TUNEL TUNEL Assay (Microscopy) staining->TUNEL analysis Analyze Data end Determine Optimal This compound Concentration analysis->end AnnexinV->analysis Caspase->analysis TUNEL->analysis

Caption: General workflow for determining the optimal this compound concentration.

Conclusion

This compound is a valuable research tool for investigating the role of VDAC1 in apoptosis. Determining the optimal concentration of this compound is critical for obtaining reliable and reproducible results. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize this compound in their apoptosis assays. It is recommended to perform initial dose-response experiments for each new cell line and apoptosis inducer to establish the most effective concentration of this compound for apoptosis inhibition.

References

Application Notes and Protocols for Measuring VDAC1 Oligomerization Following VBIT-12 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that plays a crucial role in regulating metabolism and apoptosis.[1][2] Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, ultimately leading to programmed cell death.[3][4] This process of VDAC1 oligomerization is a critical event in the intrinsic apoptotic pathway.

VBIT-12 is a novel small molecule inhibitor that has been shown to directly interact with VDAC1 and prevent its oligomerization. By inhibiting the formation of these VDAC1 oligomers, this compound effectively blocks the apoptotic cascade. This makes the measurement of VDAC1 oligomerization a critical step in evaluating the efficacy of this compound and similar therapeutic compounds.

These application notes provide detailed protocols for several established methods to quantify VDAC1 oligomerization in response to this compound treatment. The described techniques include Co-Immunoprecipitation (Co-IP), Chemical Cross-linking, Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE), and Bioluminescence Resonance Energy Transfer (BRET).

Signaling Pathway of VDAC1-Mediated Apoptosis

The following diagram illustrates the central role of VDAC1 oligomerization in the intrinsic apoptosis pathway and the inhibitory action of this compound.

VDAC1_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Stress Cellular Stress (e.g., Oxidative Stress, DNA damage) Bax Bax/Bak Stress->Bax activates VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer forms CytoC Cytochrome c VDAC1_oligomer->CytoC releases Apoptosome Apoptosome Formation CytoC->Apoptosome triggers Bax->VDAC1_monomer promotes oligomerization Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis VBIT12 This compound VBIT12->VDAC1_monomer inhibits oligomerization

VDAC1-mediated apoptosis pathway and this compound inhibition.

Experimental Protocols

Herein, we provide detailed protocols to assess the effect of this compound on VDAC1 oligomerization.

Co-Immunoprecipitation (Co-IP) of VDAC1

Co-IP is used to study protein-protein interactions. In this context, it can be adapted to pull down VDAC1 and identify its interacting partners, including other VDAC1 monomers, thus indicating oligomerization. A decrease in co-immunoprecipitated VDAC1 after this compound treatment suggests a reduction in oligomerization.

Materials:

  • Cells expressing VDAC1

  • This compound

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Mitochondria isolation kit

  • Co-IP Lysis/Wash Buffer (e.g., 1% CHAPS in TBS, protease inhibitors)

  • Anti-VDAC1 antibody (for immunoprecipitation)

  • Protein A/G magnetic beads

  • SDS-PAGE reagents

  • Western blot reagents

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat one group of cells with this compound for the desired time and concentration. A control group should be left untreated. A third group can be treated with an apoptosis-inducing agent to promote VDAC1 oligomerization, and a fourth group with both the inducer and this compound.

  • Mitochondria Isolation: Harvest cells and isolate mitochondria using a commercial kit or a standard differential centrifugation protocol. This step is crucial to enrich for VDAC1.

  • Lysis: Resuspend the mitochondrial pellet in ice-cold Co-IP lysis buffer. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

  • Immunoprecipitation: Remove the beads using a magnetic stand. To the pre-cleared lysate, add the anti-VDAC1 antibody and incubate overnight at 4°C on a rotator.

  • Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP wash buffer.

  • Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-VDAC1 antibody to detect both the immunoprecipitated VDAC1 and any co-immunoprecipitated VDAC1 monomers/oligomers.

Chemical Cross-linking of VDAC1

Chemical cross-linking utilizes reagents to form covalent bonds between closely associated proteins, thereby stabilizing oligomers for detection by SDS-PAGE and Western blotting. A reduction in higher molecular weight VDAC1 bands after this compound treatment indicates decreased oligomerization.

Materials:

  • Cells, this compound, and apoptosis-inducing agent

  • Mitochondria isolation kit

  • Cross-linking agents: BS3 (water-soluble) or DSS (membrane-permeable)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE and Western blot reagents

Protocol:

  • Cell Treatment and Mitochondria Isolation: Follow steps 1 and 2 from the Co-IP protocol.

  • Cross-linking Reaction: Resuspend the isolated mitochondria in a suitable buffer (e.g., PBS, pH 7.4). Add the cross-linking agent (e.g., BS3 at a final concentration of 1-5 mM or DSS at 0.2-2 mM) and incubate for 30 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Sample Preparation: Pellet the mitochondria by centrifugation. Lyse the pellet in RIPA buffer and prepare samples for SDS-PAGE by adding Laemmli sample buffer.

  • Western Blot Analysis: Separate the cross-linked proteins by SDS-PAGE using a gradient gel (e.g., 4-15%) to resolve a wide range of molecular weights. Transfer to a PVDF membrane and probe with an anti-VDAC1 antibody. Analyze the blot for the presence of monomeric, dimeric, trimeric, and higher-order oligomeric forms of VDAC1.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is a technique used to separate native protein complexes, preserving their native structure and interactions. This method is ideal for analyzing the oligomeric state of membrane protein complexes like VDAC1.

Materials:

  • Cells, this compound, and apoptosis-inducing agent

  • Mitochondria isolation kit

  • BN-PAGE sample buffer (e.g., containing 1% digitonin or dodecyl maltoside)

  • BN-PAGE gel solutions (acrylamide gradient, e.g., 6-16%)

  • BN-PAGE running buffers (cathode buffer with and without Coomassie Blue G-250)

  • SDS-PAGE reagents for second-dimension analysis (optional)

  • Western blot reagents

Protocol:

  • Cell Treatment and Mitochondria Isolation: Follow steps 1 and 2 from the Co-IP protocol.

  • Solubilization: Resuspend the mitochondrial pellet in ice-cold BN-PAGE sample buffer. Incubate on ice for 30 minutes.

  • Clarification: Centrifuge at 16,000 x g for 30 minutes at 4°C. Collect the supernatant containing the solubilized protein complexes.

  • BN-PAGE: Add Coomassie Blue G-250 to the samples and load them onto a pre-cast or self-cast BN-PAGE gel. Run the electrophoresis at 4°C.

  • Western Blot Analysis: Transfer the separated protein complexes to a PVDF membrane. It is important to use a transfer buffer without methanol to prevent protein precipitation. Probe the membrane with an anti-VDAC1 antibody to visualize the different oligomeric states of VDAC1.

  • (Optional) Second-Dimension SDS-PAGE: Excise the lane from the BN-PAGE gel, incubate it in Laemmli buffer with 2-mercaptoethanol, and place it on top of an SDS-PAGE gel to separate the individual subunits of the complexes.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique to study protein-protein interactions in living cells. It relies on the non-radiative energy transfer between a donor (e.g., Renilla luciferase, Rluc) and an acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to the proteins of interest. An increase in the BRET signal indicates that the proteins are in close proximity, suggesting oligomerization.

Materials:

  • Cells suitable for transfection (e.g., HEK293)

  • Expression vectors for VDAC1-Rluc (donor) and VDAC1-YFP (acceptor)

  • Transfection reagent

  • This compound and apoptosis-inducing agent

  • BRET substrate (e.g., Coelenterazine h)

  • Plate reader capable of measuring luminescence at two distinct wavelengths

Protocol:

  • Transfection: Co-transfect cells with the VDAC1-Rluc and VDAC1-YFP expression vectors. A control transfection with only the donor construct should also be performed.

  • Cell Treatment: After 24-48 hours, treat the cells with this compound, an apoptosis-inducing agent, or a combination of both.

  • BRET Measurement:

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS).

    • Add the BRET substrate (Coelenterazine h) to the cell suspension.

    • Immediately measure the luminescence at the emission wavelengths of the donor (e.g., ~475 nm for Rluc) and the acceptor (e.g., ~530 nm for YFP) using a plate reader.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio indicates VDAC1 oligomerization.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Densitometric Analysis of VDAC1 Oligomers from Chemical Cross-linking and Western Blot

Treatment GroupMonomer (%)Dimer (%)Trimer (%)Higher-order Oligomers (%)
Untreated Control85 ± 510 ± 23 ± 12 ± 1
Apoptosis Inducer40 ± 635 ± 415 ± 310 ± 2
This compound88 ± 48 ± 22 ± 12 ± 1
Apoptosis Inducer + this compound75 ± 715 ± 36 ± 24 ± 1

*Values are presented as mean ± SD from three independent experiments.

Table 2: Quantification of VDAC1 Oligomeric States from BN-PAGE

Treatment GroupMonomeric VDAC1 (Relative Units)Dimeric VDAC1 (Relative Units)Oligomeric Complex (Relative Units)
Untreated Control1.00 ± 0.120.25 ± 0.050.10 ± 0.03
Apoptosis Inducer0.45 ± 0.080.85 ± 0.100.65 ± 0.09
This compound1.05 ± 0.150.22 ± 0.040.08 ± 0.02
Apoptosis Inducer + this compound0.80 ± 0.110.35 ± 0.060.15 ± 0.04

*Values are normalized to the monomeric VDAC1 level in the untreated control and presented as mean ± SD (n=3).

Table 3: BRET Ratio Indicating VDAC1 Oligomerization in Live Cells

Treatment GroupBRET Ratio (Acceptor/Donor Emission)
VDAC1-Rluc only (Control)0.15 ± 0.02
VDAC1-Rluc + VDAC1-YFP (Untreated)0.45 ± 0.05
VDAC1-Rluc + VDAC1-YFP + Apoptosis Inducer0.85 ± 0.08
VDAC1-Rluc + VDAC1-YFP + this compound0.42 ± 0.04
VDAC1-Rluc + VDAC1-YFP + Apoptosis Inducer + this compound0.55 ± 0.06

*Values are presented as mean ± SD from three independent experiments.

Mandatory Visualizations

Experimental Workflow: Chemical Cross-linking of VDAC1

The following diagram outlines the key steps in the chemical cross-linking protocol to assess VDAC1 oligomerization.

Chemical_Crosslinking_Workflow start Start: Cell Culture treatment Treatment Groups: - Untreated - Apoptosis Inducer - this compound - Inducer + this compound start->treatment mito_isolation Mitochondria Isolation treatment->mito_isolation crosslinking Chemical Cross-linking (BS3 or DSS) mito_isolation->crosslinking quenching Quenching Reaction (Tris-HCl) crosslinking->quenching lysis_prep Lysis and Sample Preparation quenching->lysis_prep sds_page SDS-PAGE (Gradient Gel) lysis_prep->sds_page western_blot Western Blotting (Anti-VDAC1 Antibody) sds_page->western_blot analysis Densitometric Analysis of VDAC1 Oligomers western_blot->analysis end End: Quantification of Oligomerization analysis->end

Workflow for VDAC1 chemical cross-linking experiment.
Logical Relationship: this compound's Effect on VDAC1

This diagram illustrates the logical relationship between this compound treatment and the resulting state of VDAC1 and the cell.

VBIT12_Effect_Logic VBIT12_Treatment This compound Treatment VDAC1_Oligomerization VDAC1 Oligomerization VBIT12_Treatment->VDAC1_Oligomerization Inhibits Cell_Survival Cell Survival VBIT12_Treatment->Cell_Survival Promotes MOMP Mitochondrial Outer Membrane Permeabilization VDAC1_Oligomerization->MOMP Leads to Apoptosis Apoptosis MOMP->Apoptosis Induces Apoptosis->Cell_Survival Prevents

References

Application Notes and Protocols for Long-Term In Vivo VBIT-12 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VBIT-12 is a potent, cell-permeable small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane.[1][2] VDAC1 is a critical regulator of metabolism and apoptosis, controlling the flux of ions and metabolites between the mitochondria and the cytoplasm.[2][3][4] In various pathological conditions, including neurodegenerative diseases and ischemia-reperfusion injuries, VDAC1 is often overexpressed.[5][6] This overexpression can lead to the formation of VDAC1 oligomers, creating a large channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria, ultimately triggering cell death.[7][8]

This compound exerts its therapeutic effect by directly interacting with VDAC1 and preventing this self-assembly into oligomers.[1][9] By inhibiting VDAC1 oligomerization, this compound effectively blocks a crucial step in the mitochondria-mediated apoptotic pathway, thereby preventing subsequent cell death, reducing reactive oxygen species (ROS) production, and mitigating mitochondrial dysfunction.[5][10][11] These application notes provide detailed protocols and summarize key quantitative data from preclinical in vivo studies to guide researchers in evaluating the long-term effects of this compound.

Mechanism of Action of this compound

Under conditions of cellular stress or in certain disease states, VDAC1 is overexpressed, leading to its oligomerization on the outer mitochondrial membrane. This process forms a large pore, permitting the release of pro-apoptotic proteins from the intermembrane space into the cytosol, which activates the caspase cascade and results in apoptosis. This compound directly binds to VDAC1, preventing this oligomerization and thereby inhibiting the release of apoptotic factors and subsequent cell death.

VBIT12_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Outer Mitochondrial Membrane cluster_2 Intermembrane Space VDAC1_mono VDAC1 Monomer VDAC1_oligo VDAC1 Oligomer Pore VDAC1_mono->VDAC1_oligo Oligomerization CytoC Cytochrome c VDAC1_oligo->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Activates Stress Apoptotic Stimuli (e.g., Oxidative Stress, Ca2+ Overload) Stress->VDAC1_mono Induces VDAC1 Overexpression VBIT12 This compound VBIT12->VDAC1_mono Inhibits

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Application Note 1: Neuroprotective Effects of this compound in an Amyotrophic Lateral Sclerosis (ALS) Mouse Model

1.1. Background Mitochondrial dysfunction is a key factor in the pathogenesis of Amyotrophic Lateral Sclerosis (ALS). In models of ALS caused by mutations in superoxide dismutase (SOD1), the mutant protein interacts with VDAC1, leading to increased VDAC1 oligomerization and motor neuron death.[5][11] Long-term treatment with this compound was assessed for its ability to mitigate disease progression in the SOD1G93A transgenic mouse model.

1.2. Experimental Protocol

  • Animal Model: Mutant SOD1G93A transgenic mice (B6SJL-TgN-SOD1-G93A-1Gur) are a standard model for ALS research.[5] Experiments typically use female mice, divided into control and treatment groups (n=10 per group).[5]

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound by dissolving it in DMSO to a concentration of 80 mg/mL.[5]

    • For administration via intraperitoneal (IP) injection, dilute the stock solution in sterile saline to the desired final concentration for the appropriate dosage.

    • Alternatively, for administration in drinking water, the DMSO stock can be diluted dropwise into acidic water to a final concentration of 0.0625 mg/mL.[5] The control group should receive a vehicle of DMSO in drinking water.[5]

  • Dosing Regimen: Daily treatment with this compound is initiated based on the study design, often before or at the onset of symptoms.

  • Endpoint Analysis: Muscle Function Assessment:

    • Measure forelimb and hindlimb grip strength weekly or bi-weekly throughout the disease course.

    • Use a grip strength meter to record the peak force exerted by the mouse.

    • A rapid decline in grip strength is observed in control mice after disease onset.[5]

1.3. Data Summary Long-term this compound administration significantly improved muscle function in SOD1G93A mice, though it did not extend overall survival.[5][11]

Parameter Control Group (DMSO) This compound Treated Group Outcome Reference
Forelimb Grip Strength Rapid decline after disease onsetMaintained for a significantly longer periodSignificant improvement[5]
Hindlimb Grip Strength Rapid decline after disease onsetMaintained for a significantly longer periodSignificant improvement[5]
Overall Survival No significant differenceNo significant differenceNot affected[5][11]

1.4. Experimental Workflow

ALS_Workflow start Start: SOD1-G93A Mice (n=20) grouping Divide into Two Groups (n=10 each) start->grouping control Control Group: Administer Vehicle (DMSO) grouping->control treatment Treatment Group: Administer this compound grouping->treatment monitoring Monitor Disease Progression: Weekly Grip Strength Tests control->monitoring treatment->monitoring end Endpoint: Analyze Muscle Function & Survival Data monitoring->end

Caption: Workflow for in vivo evaluation of this compound in an ALS mouse model.

Application Note 2: Hepatoprotective Effects of this compound in an Acute Liver Injury (AILI) Mouse Model

2.1. Background Acetaminophen (APAP) overdose can cause severe drug-induced liver injury (AILI), where mitochondrial dysfunction and a form of iron-dependent cell death called ferroptosis play a crucial role.[12] VDAC1 oligomerization has been implicated in promoting ferroptosis.[12] this compound was investigated for its ability to protect against AILI by inhibiting VDAC1-mediated hepatocyte death.

2.2. Experimental Protocol

  • Animal Model: Standard mouse strains (e.g., C57BL/6) are used.

  • Induction of Liver Injury:

    • Fast mice overnight before the experiment.

    • Administer a single high dose of Acetaminophen (APAP), typically 300 mg/kg, via IP injection to induce liver injury.[12]

  • This compound Administration:

    • Pretreat mice with this compound at a dose of 20 mg/kg or with a vehicle control.[12]

    • Administer via tail vein injection 30 minutes prior to the APAP injection.[12]

  • Endpoint Analysis (10 hours post-APAP):

    • Serum Analysis: Collect blood to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are key biomarkers of liver damage.[12]

    • Histology: Euthanize mice and collect liver samples.[12]

      • Fix liver tissue in formalin and embed in paraffin.

      • Perform Hematoxylin and Eosin (H&E) staining to assess liver necrosis.

      • Conduct TUNEL staining to detect apoptotic cells.

      • Use 4-HNE immunohistochemical staining to assess lipid peroxidation, a marker of ferroptosis.[12]

    • Western Blot: Analyze liver lysates for protein levels of CYP2E1, an enzyme involved in APAP metabolism.[12]

2.3. Data Summary Pre-treatment with this compound significantly protected mice against APAP-induced liver injury and ferroptosis.[12]

Parameter Vehicle + APAP Group This compound + APAP Group Outcome Reference
Serum ALT Levels Highly ElevatedSignificantly ReducedHepatoprotection[12]
Serum AST Levels Highly ElevatedSignificantly ReducedHepatoprotection[12]
Liver Necrosis (H&E) Extensive NecrosisSignificantly Reduced Necrotic AreaTissue Preservation[12]
TUNEL Staining High number of positive cellsSignificantly Reduced Positive CellsAnti-apoptotic effect[12]
4-HNE Staining High levels of stainingSignificantly Reduced StainingInhibition of lipid peroxidation[12]

2.4. Experimental Workflow

AILI_Workflow start Start: Fasted Mice pretreatment Pre-treatment (T = -30 min) start->pretreatment vehicle Vehicle Control (Tail Vein Injection) pretreatment->vehicle vbit12 This compound (20 mg/kg) (Tail Vein Injection) pretreatment->vbit12 injury Induce Injury (T = 0 min) APAP (300 mg/kg, IP) vehicle->injury vbit12->injury collection Sample Collection (T = +10 hrs) injury->collection analysis Endpoint Analysis: - Serum ALT/AST - Liver Histology (H&E, TUNEL, 4-HNE) collection->analysis

Caption: Workflow for assessing this compound's hepatoprotective effects.

Application Note 3: Retinal Neuroprotection in an Ischemia/Reperfusion (I/R) Injury Rat Model

3.1. Background Retinal ischemia-reperfusion (I/R) injury, a common mechanism in various retinal diseases, causes neuronal cell death through apoptosis and necroptosis, processes in which mitochondrial dysfunction is central.[10] Increased VDAC1 oligomerization is observed following I/R injury.[10] This study evaluates this compound's ability to prevent retinal neuronal death in an in vivo model.

3.2. Experimental Protocol

  • Animal Model: Adult Sprague-Dawley rats are commonly used.

  • Induction of Retinal I/R Injury:

    • Anesthetize the animal.

    • Induce acute high intraocular pressure (aHIOP) to cause ischemia. This is typically done by cannulating the anterior chamber of the eye and raising a saline reservoir to a height that elevates intraocular pressure above systolic blood pressure, blocking retinal blood flow.

    • Maintain ischemia for a defined period (e.g., 60 minutes).

    • Restore circulation (reperfusion) by lowering the reservoir.

  • This compound Administration: Administer this compound via a suitable route (e.g., intravitreal or systemic injection) at a predetermined time relative to the I/R injury.

  • Endpoint Analysis:

    • After a set survival period (e.g., 7 days), euthanize the animals and enucleate the eyes.

    • Process the retinas for histological analysis.

    • Perform cell counting in specific retinal layers (e.g., ganglion cell layer) on stained retinal cross-sections to quantify neuronal death. TUNEL staining can be used to specifically identify apoptotic cells.

3.3. Data Summary In vivo administration of this compound provided significant protection against retinal neuronal death following I/R injury.[7][10]

Parameter I/R Injury + Vehicle I/R Injury + this compound Outcome Reference
Neuronal Death Significant neuronal lossSignificantly Reduced Neuronal Death (apoptosis/necroptosis)Neuroprotection[7][10]
Mitochondrial Function Dysfunction observedRescued mitochondrial dysfunctionFunctional preservation[10]

References

Troubleshooting & Optimization

VBIT-12 solubility issues and best solvent

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VBIT-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[1][2][3] It functions by directly interacting with VDAC1 to prevent its oligomerization, a key step in the initiation of mitochondria-mediated apoptosis.[2][3][4]

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used in research to study the role of VDAC1 in various cellular processes, particularly apoptosis. By inhibiting VDAC1 oligomerization, researchers can investigate the downstream effects on cell death pathways in various disease models, including neurodegenerative diseases, cancer, and inflammatory conditions.[4][5][6]

Q3: What is the best solvent for dissolving this compound?

A3: The most common and effective solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][7][8][9] It is also soluble in other organic solvents such as N,N-Dimethylformamide (DMF) and ethanol.[7][8]

Q4: How should I store this compound solutions?

A4: this compound in powder form should be stored at -20°C for long-term stability (up to 3 years).[9] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and is typically stable for at least one year.[9] To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution. For short-term use (within a week), aliquots can be stored at 4°C.[9]

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
DMSO30 mg/mL~71.8 mM[7][8]
DMSO9 mg/mL21.56 mM[9]
DMSO83 mg/mL198.8 mM[2]
DMSO250 mg/mL (with sonication)598.80 mM
DMF30 mg/mL~71.8 mM[7][8]
Ethanol15 mg/mL~35.9 mM[7][8]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL~0.6 mM[7][8]

Note: The molecular weight of this compound is 417.5 g/mol . Molar concentration is calculated based on this value.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.175 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM solution with 4.175 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication can be used to aid the process.[9] Sonicate in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Troubleshooting Guide for this compound Solubility

This guide addresses common issues encountered when dissolving this compound.

Q: My this compound is not dissolving completely in DMSO at room temperature. What should I do?

A: If you are having trouble dissolving this compound in DMSO, you can try the following steps:

  • Increase Mixing: Continue to vortex the solution for a longer period.

  • Gentle Warming: Warm the solution gently in a water bath (37°C) for a few minutes. Do not overheat, as this may degrade the compound.

  • Sonication: Use a bath sonicator to increase the dissolution rate.[9] This is often recommended for achieving higher concentrations.

Q: I need to prepare a working solution of this compound in an aqueous buffer for my cell-based assay, but it precipitates. How can I solve this?

A: this compound has low solubility in aqueous solutions.[7][8] To prepare a working solution in a buffer like PBS or cell culture medium, follow these steps:

  • Prepare a High-Concentration Stock in DMSO: First, dissolve the this compound in DMSO at a high concentration (e.g., 10 mM or higher).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution into your aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) to avoid solvent-induced toxicity in your cells.[9]

  • Fresh Preparation: Prepare the aqueous working solution fresh before each experiment, as the compound may precipitate out of the aqueous solution over time.

Q: I am preparing this compound for in vivo studies and need a higher concentration in a biocompatible vehicle. What formulation can I use?

A: For in vivo administration, a co-solvent system is often necessary. A commonly used formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[9]

  • Example Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[9]

  • Preparation Method:

    • Dissolve the this compound in DMSO first.

    • Sequentially add the PEG300, mixing well until the solution is clear.

    • Add the Tween 80 and mix thoroughly.

    • Finally, add the saline to reach the final volume.

    • It is recommended to prepare this formulation fresh before use.[9]

Visual Guides

VBIT12_Troubleshooting_Workflow start Start: Dissolve this compound solvent Select Solvent (e.g., DMSO) start->solvent dissolve Add solvent and vortex solvent->dissolve check Is it fully dissolved? dissolve->check troubleshoot_options Troubleshooting Options check->troubleshoot_options No solution_ready Solution Ready check->solution_ready Yes vortex_more Vortex longer troubleshoot_options->vortex_more warm Warm gently (37°C) troubleshoot_options->warm sonicate Sonicate troubleshoot_options->sonicate vortex_more->check warm->check sonicate->check aqueous_prep Prepare Aqueous Solution dilute Serially dilute DMSO stock into aqueous buffer aqueous_prep->dilute check_precipitate Precipitate forms? dilute->check_precipitate use_fresh Use immediately check_precipitate->use_fresh No lower_conc Lower final concentration check_precipitate->lower_conc Yes lower_conc->dilute solution_ready->aqueous_prep

Caption: Troubleshooting workflow for dissolving this compound.

VBIT12_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol vdac1_monomer VDAC1 Monomer vdac1_oligomer VDAC1 Oligomer (Apoptotic Pore) vdac1_monomer->vdac1_oligomer Oligomerization cytochrome_c Cytochrome c vdac1_oligomer->cytochrome_c Release cytochrome_c_released Cytochrome c apoptotic_stimuli Apoptotic Stimuli apoptotic_stimuli->vdac1_monomer vbit12 This compound vbit12->vdac1_monomer Inhibits Oligomerization caspase_activation Caspase Activation apoptosis Apoptosis caspase_activation->apoptosis cytochrome_c_released->caspase_activation

Caption: this compound mechanism of action in inhibiting apoptosis.

References

determining optimal VBIT-12 working concentration for primary neurons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal working concentration of VBIT-12 for primary neuron cultures.

Troubleshooting Guides

Q: My primary neurons are clumping together after this compound treatment. What should I do?

A: Neuronal clumping can be attributed to several factors. First, ensure your culture plates are evenly coated with an appropriate substrate like Poly-D-lysine (PDL) or Poly-L-ornithine (PLO).[1][2] Uneven coating can lead to poor cell attachment and aggregation.[3] Secondly, consider the plating density. Both excessively high and low densities can promote clumping.[2][4] Finally, while this compound is not directly reported to cause clumping, high concentrations of any compound or its solvent (like DMSO) can be toxic and lead to morphological changes.[5] We recommend performing a toxicity assay to rule out this compound concentration as the cause.

Q: I'm observing significant cell death in my this compound treated neurons, even at low concentrations. What could be the issue?

A: Significant cell death at low concentrations may not be due to this compound itself but rather to the overall health of your primary neuron culture. Here are a few things to check:

  • Culture Medium: Ensure you are using a serum-free culture medium, such as Neurobasal medium supplemented with B27.[1] Serum can lead to improper differentiation.[2] Also, ensure your supplemented medium is fresh, as it is typically stable for only about two weeks at 4°C.[6]

  • Thawing and Plating: Primary neurons are extremely fragile upon recovery from cryopreservation. Thaw them quickly and do not centrifuge. Add pre-warmed medium drop-wise to avoid osmotic shock.[6]

  • Solvent Toxicity: this compound is often dissolved in DMSO.[5] Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[7] Always include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.

Q: The viability of my neurons seems unaffected by this compound in my neuroprotection assay. Why might this be?

A: If you are not observing a protective effect, consider the following:

  • Assay Timing: The protective effects of this compound may be time-dependent. The window for observing neuroprotection might be specific to the insult you are using. Consider a time-course experiment to determine the optimal pre-treatment and co-treatment durations.

  • Concentration Range: It's possible the concentrations you have tested are outside the therapeutic window for your specific primary neuron type and experimental conditions. We recommend a broad dose-response study to identify the optimal concentration.

  • Mechanism of Injury: this compound specifically inhibits VDAC1 oligomerization-mediated apoptosis.[8][9][10] If your experimental model of neurotoxicity induces cell death through a different pathway, this compound may not show a protective effect. Confirm that your injury model involves mitochondrial dysfunction and apoptosis.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action for this compound?

A: this compound is a small molecule that inhibits the oligomerization of the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[8][9] By preventing VDAC1 from forming large pores, this compound blocks the release of pro-apoptotic factors like cytochrome c from the mitochondria, thereby inhibiting apoptosis and reducing associated processes like ROS production and increased cytosolic Ca2+.[8][9][11]

Q: What is a good starting concentration for this compound in primary neurons?

A: Based on published data in a motor-neuron-like cell line (NSC-34), a concentration of 15 µM was shown to rescue cell death induced by mutant SOD1.[9] For primary neurons, it is advisable to test a range of concentrations around this value. A good starting point for a dose-response experiment would be a logarithmic scale of concentrations, for example, from 10 nM to 100 µM.

Q: How should I prepare my this compound stock solution?

A: this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 80 mg/ml as used in one study for in vivo administration).[5] This stock can then be diluted in your culture medium to achieve the desired final working concentrations. Remember to keep the final DMSO concentration in your culture wells consistent and low (ideally ≤ 0.1%).

Q: What viability assays are recommended for determining the optimal this compound concentration?

A: Several assays can be used to assess neuronal viability and the effects of this compound:

  • MTT or XTT Assay: These colorimetric assays measure metabolic activity, which is an indicator of cell viability. An XTT assay was used to monitor cell survival in NSC-34 cells treated with this compound.[8]

  • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis, and can be used to assess the anti-apoptotic effects of this compound.[5]

  • Immunocytochemistry: Staining for neuronal markers (e.g., β-III tubulin or NeuN) and apoptotic markers (e.g., cleaved caspase-3) can provide a more detailed assessment of neuronal health and the mechanism of cell death.

Quantitative Data Summary

ParameterValueCell Type/ModelSource
Effective In Vitro Concentration 15 µMNSC-34 cells (motor-neuron-like)[9]
In Vivo Administration Dose 20 mg/kgSOD1G93A mice (in drinking water)[12]
Stock Solution Example 80 mg/mlIn DMSO for in vivo studies[5]

Detailed Experimental Protocol: Determining Optimal this compound Concentration

This protocol outlines a dose-response experiment to determine the optimal neuroprotective and non-toxic concentration of this compound in primary neurons.

1. Preparation

  • Culture primary neurons on Poly-D-lysine coated plates (e.g., 96-well for viability assays) at a suitable density until they form a mature network (typically 7-10 days in vitro).

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Prepare serial dilutions of this compound in pre-warmed, supplemented neurobasal medium to create 2X working solutions. A suggested range of final concentrations to test is 0.01, 0.1, 1, 10, 25, 50, and 100 µM.

  • Prepare a 2X vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.

  • Prepare your neurotoxic insult (e.g., glutamate, oligomeric Amyloid-beta, or staurosporine) at a 2X concentration.

2. Toxicity Assay

  • Gently remove half of the medium from each well of your cultured neurons.

  • Add an equal volume of the 2X this compound working solutions to the respective wells. For the control wells, add the 2X vehicle control solution.

  • Incubate for the desired treatment duration (e.g., 24-48 hours).

  • Assess cell viability using an MTT or LDH assay to determine the concentration at which this compound becomes toxic.

3. Neuroprotection Assay

  • Gently remove half of the medium from your cultured neurons.

  • Add an equal volume of the 2X this compound working solutions or the 2X vehicle control to the appropriate wells.

  • Incubate for a pre-treatment period (e.g., 2-4 hours).

  • Add your 2X neurotoxic insult to the wells (except for the untreated control wells).

  • Incubate for the duration required to induce cell death (e.g., 24 hours).

  • Assess cell viability using an appropriate assay (e.g., MTT, LDH, or TUNEL).

4. Data Analysis

  • Normalize the viability data to the untreated control group.

  • Plot the dose-response curves for both the toxicity and neuroprotection assays.

  • The optimal working concentration will be in the range that shows significant neuroprotection without causing significant toxicity.

Visualizations

VBIT12_Signaling_Pathway cluster_mito Mitochondrion VDAC1_mono VDAC1 Monomer VDAC1_oligo VDAC1 Oligomer VDAC1_mono->VDAC1_oligo Oligomerization CytoC Cytochrome c VDAC1_oligo->CytoC Releases Apoptosis Apoptosis CytoC->Apoptosis Initiates Apoptotic_Stress Apoptotic Stress Apoptotic_Stress->VDAC1_oligo Induces VBIT12 This compound VBIT12->VDAC1_oligo Inhibits

Caption: this compound Signaling Pathway

Caption: Workflow for Determining Optimal this compound Concentration

References

controlling for VBIT-12 vehicle effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the VDAC1 inhibitor, VBIT-12. The focus is on identifying and controlling for potential confounding effects of the vehicle used to dissolve and deliver this compound in both in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound?

A1: The choice of vehicle depends on the experimental setup.

  • For in vitro experiments: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1][2] This stock solution is then further diluted in cell culture medium to the final working concentration.

  • For in vivo experiments: A common vehicle formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2][3]

Q2: Why is a vehicle control essential in my this compound experiments?

A2: The vehicle, while necessary to dissolve this compound, can have its own biological effects. A vehicle control group is treated with the same concentration of the vehicle as the this compound treated group, but without this compound. This allows you to distinguish the specific effects of this compound from any effects caused by the solvent system itself.

Q3: What are the known effects of the vehicle components?

A3: The components of the this compound vehicle can have various cellular and systemic effects.

  • DMSO: Even at low concentrations (e.g., 1%), DMSO can impact mitochondrial function by impairing mitochondrial integrity, decreasing the mitochondrial membrane potential, and inducing oxidative stress and apoptosis.[4][5][6][7]

  • Tween 80 and PEG300: These are surfactants and co-solvents used to improve the solubility and stability of compounds for in vivo administration.[3][8][9] High concentrations of Tween 80 have been shown to decrease locomotor activity in animal models.[10]

  • Saline: Used to adjust the final volume and osmolarity of the in vivo formulation.

Troubleshooting Guide

Issue 1: I'm observing unexpected cell death or mitochondrial dysfunction in my this compound treated cells, even at low concentrations.

Possible Cause: The concentration of DMSO in your final cell culture medium may be too high, causing cytotoxicity.

Troubleshooting Steps:

  • Calculate the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% (v/v).

  • Run a vehicle control dose-response: Treat your cells with a range of DMSO concentrations equivalent to those used in your this compound experiments (e.g., 0.01%, 0.05%, 0.1%).

  • Assess cell viability and mitochondrial health: Use assays such as MTT, Trypan Blue exclusion, or measure mitochondrial membrane potential (e.g., with TMRE staining) in your vehicle control groups.

  • Compare to untreated cells: The vehicle control should not show a significant difference in viability or mitochondrial function compared to untreated cells. If it does, you need to lower the DMSO concentration in your this compound experiments.

Issue 2: My in vivo study shows unexpected behavioral or physiological changes in the this compound treated group that don't align with VDAC1 inhibition.

Possible Cause: The vehicle formulation itself may be causing systemic effects.

Troubleshooting Steps:

  • Thoroughly evaluate the vehicle control group: Compare the behavior, body weight, and any other relevant physiological parameters of the vehicle control group to a group of animals that received no treatment or only saline.

  • Consider the route of administration: Intravenous or intraperitoneal injection of vehicles containing DMSO and Tween 80 can cause transient inflammation or irritation.[3]

  • Optimize the vehicle formulation: If significant vehicle effects are observed, consider reducing the percentage of DMSO and/or Tween 80 in your formulation. However, ensure that this compound remains fully solubilized.

Issue 3: I am seeing inconsistent results between different batches of this compound experiments.

Possible Cause: Inconsistent preparation of the this compound solution or the vehicle control.

Troubleshooting Steps:

  • Standardize your solution preparation: Prepare a fresh stock solution of this compound in DMSO for each experiment. When preparing the in vivo formulation, add the components in a consistent order, ensuring the solution is clear before adding the next component.[2]

  • Proper storage: Store the this compound powder and DMSO stock solution at -20°C or -80°C as recommended by the supplier to prevent degradation.[2][11]

  • Use freshly prepared solutions: For in vivo experiments, it is recommended to prepare the final this compound formulation fresh on the day of use.[11]

Data Presentation: Vehicle Effects on Mitochondrial Function

The following table summarizes potential effects of DMSO, a common vehicle component for this compound, on mitochondrial parameters based on published literature. This data highlights the importance of including a vehicle control to account for these potential artifacts.

ParameterVehicle ComponentConcentrationObserved EffectCell TypeReference
Mitochondrial Integrity DMSO1% and 5%ImpairedCultured Astrocytes[4]
Mitochondrial Membrane Potential (ΔΨm) DMSO1% and 5%DecreasedCultured Astrocytes[4]
Reactive Oxygen Species (ROS) DMSO≥0.009%IncreasedMCF-7 breast cancer cells[6][12]
Apoptosis DMSO3.7%IncreasedH9c2 cardiomyoblasts[6][12]

Experimental Protocols

In Vitro Apoptosis Assay with this compound and Vehicle Control

This protocol describes a typical experiment to assess the anti-apoptotic effect of this compound in a cell line, such as HeLa or HEK-293 cells, while controlling for vehicle effects.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Cell culture medium appropriate for your cell line

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • 96-well cell culture plates

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C.

  • Prepare Vehicle Control Stock: Use the same DMSO used for the this compound stock.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment:

    • Untreated Control: Add only cell culture medium.

    • Vehicle Control: Add the vehicle (DMSO) to the cell culture medium at the same final concentration as the highest concentration of this compound to be tested (e.g., if the highest this compound concentration is 10 µM from a 10 mM stock, the final DMSO concentration will be 0.1%).

    • This compound Treatment: Add different concentrations of this compound to the cells.

    • Positive Control (Apoptosis Induction): Add the apoptosis-inducing agent (e.g., Staurosporine) alone.

    • This compound + Apoptosis Inducer: Pre-incubate cells with this compound or vehicle for a specified time (e.g., 2 hours) before adding the apoptosis-inducing agent.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 4-24 hours).

  • Apoptosis Detection: Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol and analyze by flow cytometry or fluorescence microscopy.

In Vivo Study with this compound and Vehicle Control

This protocol outlines a general procedure for an in vivo study in mice to evaluate the efficacy of this compound, for instance, in a model of neurodegeneration.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Experimental animal model (e.g., transgenic mice)

Methodology:

  • Prepare this compound Formulation:

    • Dissolve this compound in DMSO to create a concentrated stock (e.g., 20 mg/mL).

    • To prepare the final formulation (e.g., for a 2 mg/mL solution), sequentially add and mix the following in a sterile tube:

      • 100 µL of this compound stock in DMSO

      • 400 µL of PEG300

      • 50 µL of Tween 80

      • 450 µL of sterile saline

    • Ensure the solution is clear after each addition. Prepare fresh daily.

  • Prepare Vehicle Control Formulation:

    • Follow the same procedure as for the this compound formulation, but use DMSO without this compound.

  • Animal Groups:

    • Control Group: Untreated or saline-treated animals.

    • Vehicle Control Group: Animals receiving the vehicle formulation.

    • This compound Treatment Group: Animals receiving the this compound formulation.

  • Administration: Administer the this compound or vehicle solution to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and frequency.

  • Monitoring and Endpoint Analysis: Monitor the animals for behavioral changes, body weight, and other relevant parameters throughout the study. At the study endpoint, collect tissues for histological, biochemical, or molecular analysis.

Mandatory Visualizations

VBIT12_Signaling_Pathway cluster_Mitochondrion Mitochondrion VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC Cytochrome c VDAC1_oligomer->CytoC Release Apoptosome Apoptosome CytoC->Apoptosome Formation Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1_monomer VBIT12 This compound VBIT12->VDAC1_monomer Inhibits oligomerization Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound mechanism of action in inhibiting apoptosis.

Experimental_Workflow start Start Experiment prep_solutions Prepare this compound and Vehicle Solutions start->prep_solutions group_assignment Assign Experimental Groups prep_solutions->group_assignment untreated Untreated Control group_assignment->untreated Group 1 vehicle Vehicle Control group_assignment->vehicle Group 2 vbit12 This compound Treatment group_assignment->vbit12 Group 3 treatment Administer Treatments untreated->treatment vehicle->treatment vbit12->treatment data_collection Data Collection (e.g., Viability, Behavior) treatment->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Logical workflow for a this compound experiment with proper controls.

References

Technical Support Center: VBIT-12 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to minimize variability in in vivo studies involving the VDAC1 inhibitor, VBIT-12.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1).[1][2][3][4] VDAC1 is the primary protein that forms pores in the outer mitochondrial membrane, regulating the exchange of ions (like Ca2+) and metabolites between the mitochondria and the rest of the cell.[1][5] Under apoptotic stimuli, VDAC1 monomers can assemble into oligomers, forming larger pores that lead to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c, and ultimately, cell death.[6] this compound directly interacts with VDAC1 to prevent this oligomerization, thereby inhibiting apoptosis and related processes such as the elevation of cytosolic Ca2+ and the production of reactive oxygen species (ROS).[5][7][8]

stimulus Apoptotic Stimulus vdac1_m VDAC1 Monomers stimulus->vdac1_m Upregulates VDAC1 vdac1_o VDAC1 Oligomerization vdac1_m->vdac1_o momp Mitochondrial Outer Membrane Permeabilization (MOMP) vdac1_o->momp cyto_c Release of Pro-Apoptotic Factors (e.g., Cytochrome c) momp->cyto_c apoptosis Apoptosis cyto_c->apoptosis vbit12 This compound vbit12->vdac1_o Inhibits start High Variability Observed q1 Is this compound formulation prepared fresh and clear? start->q1 a1_no Optimize Formulation Protocol (e.g., use sonication, check vehicle) q1->a1_no No q2 Are animal characteristics (age, weight, sex) uniform? q1->q2 Yes a1_yes Standardize Dosing Technique (Volume, Speed) a2_yes Implement Strict Randomization Protocol a1_yes->a2_yes a2_no Refine Animal Selection Criteria & Group by Covariates q2->a2_no No q3 Are experimenters blinded to treatment groups? q2->q3 Yes a3_yes Review Environmental Logs for Fluctuations a2_yes->a3_yes q3->a1_yes Yes a3_no Implement Blinding for All Personnel q3->a3_no No design 1. Experimental Design - Power analysis for sample size - Define inclusion/exclusion criteria - Plan for randomization & blinding acclimatize 2. Animal Acclimatization - Minimum 1 week - Monitor health & environment design->acclimatize randomize 3. Randomization & Baseline - Randomly assign to groups - Collect baseline measurements (weight, etc.) acclimatize->randomize formulate 4. This compound Formulation - Prepare fresh daily - QC for clarity/solubility randomize->formulate administer 5. This compound Administration - Follow strict SOP - Record time and any observations formulate->administer monitor 6. Monitoring & Data Collection - Blinded data collection - Consistent timing and methods administer->monitor endpoint 7. Endpoint Analysis - Tissue collection - Biochemical/histological assays monitor->endpoint stats 8. Statistical Analysis - Un-blind data - Use appropriate statistical tests endpoint->stats

References

Technical Support Center: VBIT-12 & Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VBIT-12, a potent VDAC1 inhibitor, in cell culture experiments. A key focus of this guide is to address the potential impact of serum on this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1).[1][2][3][4] VDAC1 is a protein located in the outer mitochondrial membrane that plays a crucial role in regulating the passage of ions and metabolites between the mitochondria and the cytosol. This compound functions by directly interacting with VDAC1, which prevents its oligomerization—a process associated with the induction of apoptosis (programmed cell death).[3][4] By inhibiting VDAC1 oligomerization, this compound helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors.[5]

Q2: Why am I seeing reduced this compound activity in my cell culture experiments when using serum-containing medium?

A2: The presence of serum in cell culture medium can significantly impact the apparent activity of small molecule inhibitors like this compound. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules.[6][7][8] This binding can sequester this compound, reducing its free concentration in the medium and thus limiting its availability to enter the cells and interact with its target, VDAC1.[9][10] This can result in a higher required dose of this compound to achieve the desired biological effect compared to serum-free or low-serum conditions.

Q3: How can I determine if serum is affecting my this compound experiment?

A3: To determine if serum is impacting the efficacy of this compound in your experiments, you can perform a dose-response experiment comparing the activity of this compound in your standard serum-containing medium versus a serum-free or low-serum medium. A significant rightward shift in the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed) in the presence of serum would suggest that serum components are interfering with this compound activity.[11][12]

Q4: What are the best practices for dissolving and storing this compound?

A4: this compound is soluble in organic solvents such as DMSO and DMF.[2][3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution should be stored at -20°C or -80°C to ensure stability.[3][4] When preparing your working dilutions, it is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or no this compound activity observed. 1. Serum Interference: Serum proteins may be binding to this compound, reducing its effective concentration. 2. Incorrect Dosage: The concentration of this compound may be too low to elicit a response, especially in the presence of serum. 3. Compound Degradation: Improper storage of this compound stock solution may have led to its degradation. 4. Cell Line Insensitivity: The cell line being used may have low VDAC1 expression or other factors that make it less sensitive to this compound.1. Perform experiments in serum-free or reduced-serum (e.g., 1-2% FBS) medium for the duration of the this compound treatment. If serum is required for cell viability, consider a gradual adaptation of cells to lower serum concentrations.[13] 2. Perform a dose-response curve to determine the optimal this compound concentration for your specific cell line and media conditions. You may need to increase the concentration when using serum-containing medium. 3. Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles.[3][4] 4. Confirm VDAC1 expression in your cell line via Western blot or qPCR. Consider testing this compound on a positive control cell line known to be sensitive to VDAC1 inhibition.
High variability between replicate experiments. 1. Inconsistent Serum Lots: Different lots of serum can have varying protein compositions, leading to batch-to-batch differences in this compound binding.[13] 2. Inconsistent Cell Plating: Uneven cell density across wells can lead to variable responses. 3. Pipetting Errors: Inaccurate pipetting of this compound can lead to inconsistent final concentrations.1. Use a single, pre-tested lot of serum for a series of experiments. Alternatively, switch to a serum-free medium formulation for greater consistency.[14] 2. Ensure a single-cell suspension before plating and use appropriate techniques to ensure even cell distribution. 3. Use calibrated pipettes and ensure proper mixing of this compound into the medium.
Cell toxicity observed at expected therapeutic concentrations. 1. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Off-target Effects: At high concentrations, this compound may have off-target effects. 3. Serum Starvation Stress: If switching to serum-free medium, cells may be experiencing stress, which can be compounded by the drug treatment.1. Ensure the final DMSO concentration is below 0.5%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. 2. Lower the concentration of this compound and perform a careful dose-response analysis to find the optimal therapeutic window. 3. If adapting cells to serum-free conditions, do so gradually over several passages before initiating experiments with this compound.[13]

Quantitative Data Summary

The following tables present hypothetical data illustrating the potential impact of serum on this compound activity. This data is for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.

Table 1: Hypothetical IC50 Values of this compound in Different Serum Concentrations

Cell LineSerum ConcentrationHypothetical IC50 (µM)
HeLa10% FBS25
HeLa2% FBS12
HeLaSerum-Free5
A54910% FBS30
A5492% FBS15
A549Serum-Free7

Table 2: Hypothetical Percentage of Apoptosis Induced by this compound (at a fixed concentration) in Different Serum Conditions

Cell LineThis compound Concentration (µM)Serum ConcentrationHypothetical Apoptosis (%)
U-87 MG1510% FBS20
U-87 MG152% FBS45
U-87 MG15Serum-Free65

Experimental Protocols

Protocol 1: Determining the Effect of Serum on this compound IC50

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight in their standard growth medium containing 10% FBS.

  • Media Change: The next day, carefully aspirate the medium. Wash the cells once with sterile PBS.

  • Treatment Preparation: Prepare two sets of serial dilutions of this compound in:

    • a) Serum-free basal medium.

    • b) Basal medium containing your desired concentration of serum (e.g., 10% FBS).

    • Include a vehicle control (DMSO) for each condition.

  • Cell Treatment: Add the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a duration appropriate to observe the desired effect (e.g., 24-72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTS or a CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the this compound concentration for both serum-containing and serum-free conditions. Calculate the IC50 value for each condition using non-linear regression analysis.

Protocol 2: Western Blot for VDAC1 Oligomerization

  • Cell Treatment: Plate and treat cells with this compound in both serum-containing and serum-free media as described above. Include a positive control for apoptosis induction (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: After the treatment period, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Cross-linking (Optional but Recommended): To stabilize VDAC1 oligomers, you can treat the cell lysates with a cross-linking agent like EGS (ethylene glycol bis(succinimidyl succinate)) before adding the SDS-PAGE sample buffer.[15]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for VDAC1. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. VDAC1 monomers will appear at ~32 kDa, while oligomers will be present at higher molecular weights.

  • Analysis: Compare the intensity of the oligomer bands relative to the monomer bands across the different treatment conditions. A successful this compound treatment should show a reduction in the VDAC1 oligomer bands.

Visualizations

VBIT12_Mechanism cluster_serum Serum-Containing Medium cluster_cell Cell VBIT12_serum This compound Bound_VBIT12 Bound this compound (Inactive) VBIT12_serum->Bound_VBIT12 Binding Free_VBIT12 Free this compound (Active) VBIT12_serum->Free_VBIT12 Reduced Availability SerumProtein Serum Protein (e.g., Albumin) SerumProtein->Bound_VBIT12 VDAC1_Monomer VDAC1 Monomer Free_VBIT12->VDAC1_Monomer Inhibits Oligomerization CellMembrane VDAC1_Oligomer VDAC1 Oligomer VDAC1_Monomer->VDAC1_Oligomer Oligomerization Apoptosis Apoptosis VDAC1_Oligomer->Apoptosis Induces

Caption: Impact of serum on this compound bioavailability and mechanism of action.

Troubleshooting_Workflow Start Reduced this compound Activity? CheckSerum Is Serum Present in Media? Start->CheckSerum CheckDose Is Dose Optimized? CheckSerum->CheckDose No RemoveSerum Test in Serum-Free/ Low-Serum Medium CheckSerum->RemoveSerum Yes CheckStorage Is this compound Stock Fresh? CheckDose->CheckStorage Yes IncreaseDose Perform Dose-Response Curve CheckDose->IncreaseDose No CheckCellLine Is Cell Line Sensitive? CheckStorage->CheckCellLine Yes NewStock Prepare Fresh This compound Stock CheckStorage->NewStock No ValidateCellLine Confirm VDAC1 Expression/ Use Positive Control CheckCellLine->ValidateCellLine Unsure Resolved Issue Resolved RemoveSerum->Resolved IncreaseDose->Resolved NewStock->Resolved ValidateCellLine->Resolved

Caption: Troubleshooting workflow for reduced this compound activity.

References

VBIT-12 Technical Support Center: Troubleshooting Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the VBIT-12 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), and to help you avoid and troubleshoot common experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of VDAC1, a protein located in the outer mitochondrial membrane that plays a crucial role in regulating metabolism and apoptosis.[1] this compound functions by directly interacting with VDAC1 and preventing its oligomerization, a process associated with the induction of apoptosis.[1] By inhibiting VDAC1 oligomerization, this compound can protect cells from various apoptotic stimuli.[2][3]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have successfully used concentrations in the range of 10 µM to 20 µM for cell-based assays.[3][4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I prepare this compound for in vivo studies?

A3: this compound is typically dissolved in DMSO to create a stock solution. For in vivo administration, this stock solution is further diluted in a vehicle suitable for the chosen route of administration. A commonly used formulation for oral administration in drinking water involves diluting the DMSO stock to a final concentration of 0.0625 mg/ml, with the final DMSO concentration in the drinking water being around 0.36%.[2][3] For intraperitoneal (IP) injections, the DMSO stock can be diluted with saline.[2]

Q4: Does this compound have any known off-target effects?

A4: While this compound is a potent VDAC1 inhibitor, a related compound, VBIT-4, has been shown to bind to all three VDAC isoforms (VDAC1, VDAC2, and VDAC3) with similar affinity. However, the primary anti-apoptotic effect is attributed to its action on VDAC1, which is the most abundant isoform and is central to the oligomerization process in apoptosis. To confirm that the observed effects are specific to VDAC1 inhibition, it is highly recommended to use VDAC1 knockout or knockdown cells as a negative control. In such cells, this compound should not elicit the same biological response.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound and provides guidance on how to interpret and resolve them.

Issue/Artifact Potential Cause Recommended Solution/Interpretation
Precipitation of this compound in culture medium. Poor solubility of this compound in aqueous solutions.Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%.[6] If precipitation occurs, sonication of the stock solution is recommended.[6] Prepare fresh dilutions from a concentrated DMSO stock for each experiment.
No observable effect of this compound on apoptosis. - Insufficient concentration of this compound.- Cell type is resistant to VDAC1-mediated apoptosis.- The apoptotic stimulus acts downstream of VDAC1.- Perform a dose-response experiment to determine the optimal concentration.- Confirm VDAC1 expression in your cell line.- Consider that not all apoptotic pathways are dependent on VDAC1 oligomerization.
This compound appears to enhance cell death with a specific stimulus. Context-dependent effects of VDAC1 inhibition.In some instances, VBIT-4 (a related molecule) was found to slightly enhance apoptosis induced by arsenic trioxide, while inhibiting apoptosis from other stimuli. This suggests that the effect of VDAC1 inhibition can be stimulus-dependent. Carefully document and consider the specific experimental context.
Reduced mitochondrial respiration in this compound treated cells. This is an expected on-target effect of VDAC1 inhibition.VDAC1 is a key channel for metabolite exchange across the outer mitochondrial membrane. Its inhibition by this compound is expected to reduce mitochondrial oxygen consumption.[4] This should be interpreted as a confirmation of this compound's mechanism of action rather than an unintended artifact.
High background or inconsistent results in in vivo studies. Improper vehicle control or inconsistent drug delivery.Always include a vehicle control group (e.g., drinking water with the same final concentration of DMSO) in your in vivo experiments.[2][3] Ensure consistent administration of this compound, whether through drinking water or injections.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO. A common stock concentration is 80 mg/mL.[2][3]

  • Solubilization: If the compound does not dissolve readily, sonication is recommended to ensure complete dissolution.[6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro VDAC1 Oligomerization Assay
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 10-20 µM) or vehicle (DMSO) for a specified period (e.g., 2 hours).

  • Induce apoptosis using a known stimulus (e.g., selenite, staurosporine).

  • Cross-linking: Harvest the cells and perform protein cross-linking using an agent like ethylene glycol bis(succinimidyl succinate) (EGS) to stabilize VDAC1 oligomers.

  • Western Blotting: Lyse the cells and analyze the protein lysates by SDS-PAGE and Western blotting using an anti-VDAC1 antibody to visualize VDAC1 monomers and oligomers. A reduction in the intensity of oligomer bands in this compound treated samples indicates inhibition.

Signaling Pathways and Experimental Workflows

To aid in your experimental design and data interpretation, the following diagrams illustrate key concepts related to this compound.

VDAC1_Apoptosis_Pathway This compound Mechanism of Action cluster_stimulus Apoptotic Stimuli cluster_mitochondrion Mitochondrion Apoptotic_Stimuli e.g., Oxidative Stress, Ca2+ Overload VDAC1_Monomer VDAC1 Monomer Apoptotic_Stimuli->VDAC1_Monomer Induces VDAC1_Oligomer VDAC1 Oligomer VDAC1_Monomer->VDAC1_Oligomer Oligomerization VDAC1_Oligomerization_Block VDAC1_Monomer->VDAC1_Oligomerization_Block Cytochrome_c_Release Cytochrome c Release VDAC1_Oligomer->Cytochrome_c_Release Forms pore for release Cytochrome_c Cytochrome c Apoptosis Apoptosis Cytochrome_c_Release->Apoptosis Initiates VBIT12 This compound VDAC1_Oligomerization_Block->VDAC1_Oligomer Inhibits

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Troubleshooting_Workflow Troubleshooting Experimental Artifacts with this compound Start Unexpected Experimental Result Check_Solubility Is this compound fully dissolved? (Check for precipitation) Start->Check_Solubility Solubility_Issue Yes Check_Solubility->Solubility_Issue No_Solubility_Issue No Check_Solubility->No_Solubility_Issue Optimize_Dissolution Optimize dissolution: - Use fresh DMSO - Sonicate stock solution - Ensure final DMSO < 0.1% Solubility_Issue->Optimize_Dissolution Check_Controls Are proper controls included? No_Solubility_Issue->Check_Controls Controls_Issue No Check_Controls->Controls_Issue Controls_OK Yes Check_Controls->Controls_OK Implement_Controls Implement proper controls: - Vehicle control (DMSO) - VDAC1 KO/KD cells Controls_Issue->Implement_Controls Interpret_On_Target Could the result be an on-target effect? Controls_OK->Interpret_On_Target On_Target_Yes Yes Interpret_On_Target->On_Target_Yes On_Target_No No Interpret_On_Target->On_Target_No Re-evaluate_Hypothesis Re-evaluate hypothesis based on this compound's known mechanism (e.g., reduced respiration) On_Target_Yes->Re-evaluate_Hypothesis Consult_Literature Consult literature for context-dependent effects On_Target_No->Consult_Literature

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Validation & Comparative

A Researcher's Guide to Validating VBIT-12 Inhibition of VDAC1 Oligomerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-dependent anion channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane, acting as a crucial gatekeeper for the passage of ions and metabolites between the mitochondria and the rest of the cell. Under apoptotic stimuli, VDAC1 monomers assemble into oligomeric structures, forming a large pore that facilitates the release of pro-apoptotic factors like cytochrome c, triggering the cascade of events leading to cell death.

VBIT-12 is a potent, small-molecule inhibitor designed to directly interact with VDAC1, preventing this crucial oligomerization step and thereby inhibiting apoptosis.[1][2][3] This guide provides a comparative overview of experimental methods to validate the inhibitory action of this compound on VDAC1 oligomerization, comparing it with other known inhibitors.

Comparison of VDAC1 Oligomerization Inhibitors

This compound is part of a class of molecules developed to specifically target VDAC1. For comparative validation, other molecules such as VBIT-4, DIDS, and NSC 15364 serve as useful benchmarks.[4][5] While all target the same process, they may exhibit different potencies and specificities.

InhibitorTypeBinding Affinity (Kd)Effective Concentration / IC50Key Characteristics
This compound Potent VDAC1 InhibitorNot specified in reviewed literature20 µM for cellular respiration inhibition[6]Directly interacts with VDAC1 to prevent oligomerization and reduce channel conductance.[2]
VBIT-4 VDAC1 Oligomerization Inhibitor17 µM[4][7]IC50 (Oligomerization): ~1.9 µM IC50 (Apoptosis): ~2.9 µM[7][8]A well-characterized analogue of this compound; prevents apoptosis and mitochondrial dysfunction.[7][9]
DIDS Anion Transport & VDAC1 InhibitorNot specified, binding confirmed[1]50 - 300 µM for cellular effectsA classical, less specific VDAC1 inhibitor that also affects other anion transporters.[5][10]
NSC 15364 VDAC1 Oligomerization InhibitorNot specified, binding confirmed[5]Not specifiedIdentified as a direct VDAC1 interactor that prevents oligomerization and apoptosis.[11][12]

VDAC1-Mediated Apoptosis and Inhibition by this compound

Apoptotic stimuli trigger the overexpression and subsequent oligomerization of VDAC1 in the outer mitochondrial membrane. This forms a large channel allowing the release of cytochrome c into the cytosol, which activates the caspase cascade leading to apoptosis. This compound directly binds to VDAC1, blocking the protein-protein interactions necessary for oligomer formation.

VDAC1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_mono VDAC1 Monomer VDAC1_oligo VDAC1 Oligomer VDAC1_mono->VDAC1_oligo Oligomerization CytoC_mito Cytochrome c CytoC_cyto Cytochrome c VDAC1_oligo->CytoC_cyto Release Apoptotic_Stimuli Apoptotic Stimuli (e.g., H2O2, STS) Apoptotic_Stimuli->VDAC1_mono VBIT12 This compound VBIT12->VDAC1_mono Inhibits Oligomerization Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis CytoC_cyto->Caspase_Activation

Caption: VDAC1 oligomerization pathway and this compound inhibition.

Experimental Validation Workflow

A multi-faceted approach is required to rigorously validate the efficacy of a VDAC1 oligomerization inhibitor like this compound. The workflow should confirm direct target engagement, visualize the inhibition of oligomerization, and measure the downstream functional consequences for the cell.

Validation_Workflow cluster_Step1 Step 1: Confirm Direct Target Engagement cluster_Step2 Step 2: Visualize Inhibition of Oligomerization cluster_Step3 Step 3: Measure Functional Outcomes MST Microscale Thermophoresis (MST) - Measure Kd Crosslink Chemical Cross-linking & Western Blot - Detect Monomer/Oligomer Ratio MST->Crosslink PLB Planar Lipid Bilayer Assay - Measure Channel Conductance BRET BRET2 Assay (in vivo) - Monitor VDAC1 Proximity PLB->BRET ApoptosisAssay Apoptosis Assays (Annexin V/PI) - Quantify Cell Death Crosslink->ApoptosisAssay MitoFunction Mitochondrial Function Assays - Measure ΔΨm, ROS, OCR BRET->MitoFunction End Validation Complete ApoptosisAssay->End MitoFunction->End Start Start Validation Start->MST Start->PLB

Caption: Experimental workflow for validating VDAC1 inhibitors.

Key Experimental Protocols

Chemical Cross-linking and Western Blot

This is the most direct biochemical method to visualize VDAC1 oligomers and assess the effect of an inhibitor. The membrane-permeant cross-linker EGS covalently links proteins that are in close proximity.[10][13]

Objective: To quantify the ratio of VDAC1 monomers to oligomers in treated vs. untreated cells.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, T-REx-293) and grow to 70-80% confluency.

  • Induce Apoptosis: Treat cells with an apoptosis inducer (e.g., 10 µM selenite or 1.25 µM staurosporine for 2-16 hours) to promote VDAC1 oligomerization.[10][14]

  • Inhibitor Treatment: Pre-incubate a parallel set of cells with this compound (e.g., 15-20 µM) or a comparator inhibitor for 1-2 hours before adding the apoptosis inducer.

  • Harvest and Wash: Harvest cells and wash thoroughly with PBS. Resuspend the cell pellet in PBS to a concentration of 2-3 mg/mL.

  • Cross-linking: Add the cross-linker EGS (ethylene glycol bis(succinimidylsuccinate)) to a final concentration of 250-300 µM. Incubate at 30°C for 15 minutes.[10][13]

  • Quench Reaction: Stop the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel (typically 10% acrylamide). Transfer proteins to a PVDF membrane and probe with a primary antibody specific for VDAC1. Use a secondary HRP-conjugated antibody for detection via chemiluminescence.

  • Analysis: Analyze the resulting bands. Monomeric VDAC1 runs at ~32 kDa. Dimers, trimers, and higher-order oligomers will appear at corresponding higher molecular weights. Quantify band intensity to determine the ratio of oligomers to monomers. A successful inhibitor like this compound will show a significant reduction in the intensity of oligomer bands compared to the inducer-only control.

Microscale Thermophoresis (MST)

MST is a powerful biophysical technique to quantify the binding affinity between a small molecule inhibitor and its protein target in solution.[1][9]

Objective: To determine the dissociation constant (Kd) of the this compound-VDAC1 interaction.

Methodology:

  • Protein Preparation: Use purified, recombinant VDAC1.

  • Fluorescent Labeling: Label the purified VDAC1 with a fluorescent dye (e.g., NHS-RED) according to the manufacturer's protocol.

  • Serial Dilution: Prepare a serial dilution of the inhibitor (this compound) in an appropriate buffer.

  • Incubation: Mix the labeled VDAC1 (at a constant concentration) with each concentration of the inhibitor. Incubate to allow binding to reach equilibrium.

  • MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement using an MST instrument (e.g., Monolith NT.115). The movement of the fluorescently labeled VDAC1 changes upon binding to the inhibitor.

  • Data Analysis: Plot the change in normalized fluorescence against the logarithm of the inhibitor concentration. Fit the resulting binding curve to an appropriate model to calculate the Kd value. A lower Kd indicates a higher binding affinity.

Cell-Based VDAC1 Oligomerization Assay (BRET²)

Bioluminescence Resonance Energy Transfer (BRET) is an advanced technique to monitor protein-protein interactions in living cells. It provides real-time data on VDAC1 proximity.[15][16]

Objective: To monitor the inhibition of apoptosis-induced VDAC1 oligomerization by this compound in a live-cell context.

Methodology:

  • Cell Line Generation: Co-transfect cells (e.g., T-REx-293) with two constructs: VDAC1 fused to a BRET donor (e.g., Renilla luciferase, RLuc) and VDAC1 fused to a BRET acceptor (e.g., GFP²).

  • Cell Plating and Treatment: Plate the stable cell line in a white, clear-bottom 96-well plate. Treat cells with an apoptosis inducer (e.g., selenite) with or without pre-incubation with this compound.

  • Substrate Addition: Add the luciferase substrate (e.g., DeepBlueC) to the wells.

  • Signal Detection: Measure the light emission at two wavelengths simultaneously using a BRET-compatible plate reader: one for the donor (RLuc) and one for the acceptor (GFP²).

  • Analysis: Calculate the BRET² ratio (Acceptor Emission / Donor Emission). An increase in the BRET² ratio indicates that VDAC1 monomers are in close proximity (oligomerizing). Effective inhibition by this compound will prevent the inducer-mediated increase in the BRET² signal.[10][15]

Functional Outcome: Apoptosis and Mitochondrial Health Assays

Validating that this compound prevents the downstream consequences of VDAC1 oligomerization is critical.

Objective: To confirm that this compound-mediated inhibition of VDAC1 oligomerization leads to reduced apoptosis and preserved mitochondrial function.

Methodology:

  • Annexin V/Propidium Iodide (PI) Staining: Treat cells as described for the cross-linking assay. Stain cells with FITC-conjugated Annexin V (detects early apoptotic cells) and PI (detects late apoptotic/necrotic cells). Analyze the cell populations using flow cytometry. A successful inhibitor will reduce the percentage of Annexin V-positive cells.[10]

  • Mitochondrial Membrane Potential (ΔΨm) Measurement: Use a fluorescent probe like JC-1. In healthy mitochondria, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers that fluoresce green. Measure the red/green fluorescence ratio by flow cytometry or a plate reader. This compound should preserve the red fluorescence signal in cells challenged with an apoptotic stimulus.

  • Reactive Oxygen Species (ROS) Measurement: Use probes like DCFH-DA or MitoSOX to measure cellular or mitochondrial ROS levels, respectively. Apoptotic stress often increases ROS. This compound should attenuate this increase.[1]

  • Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to perform a Cell Mito Stress Test. This assay measures key parameters of mitochondrial respiration. This compound has been shown to affect mitochondrial respiration, and this assay can quantify its impact on parameters like basal respiration, ATP production, and maximal respiration.[6]

References

VBIT-12 vs. siRNA Knockdown of VDAC1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate tool to modulate the voltage-dependent anion channel 1 (VDAC1) is critical for investigating its role in cellular processes and as a therapeutic target. This guide provides an objective comparison of two prominent methods for VDAC1 modulation: the small molecule inhibitor VBIT-12 and siRNA-mediated knockdown.

The voltage-dependent anion channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol.[1] It plays a crucial role in cellular metabolism and is a central player in mitochondria-mediated apoptosis.[2][3] Dysregulation of VDAC1 has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[4]

This guide will delve into the mechanisms of action, performance, and specificity of this compound and VDAC1 siRNA, supported by experimental data. We will also provide detailed protocols for key experiments to aid in the practical application of these techniques.

Mechanisms of Action: A Tale of Two Approaches

This compound: The Oligomerization Blocker

This compound is a potent, cell-permeable small molecule that directly interacts with VDAC1.[5] Its primary mechanism of action is the inhibition of VDAC1 oligomerization.[2][6] Under apoptotic stimuli, VDAC1 monomers assemble into oligomeric complexes, forming a large pore that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[7] this compound binds to VDAC1 and prevents this oligomerization, thereby inhibiting the release of these factors and protecting the cell from apoptosis.[2][8] It has also been shown to reduce the channel conductance of VDAC1.[5]

siRNA Knockdown: Silencing the Message

Small interfering RNA (siRNA) offers a gene-specific approach to downregulate VDAC1 expression. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA strand as a guide to find and cleave the complementary VDAC1 messenger RNA (mRNA). This targeted degradation of VDAC1 mRNA prevents its translation into protein, leading to a transient but significant reduction in the total cellular levels of VDAC1.[9][10]

Performance and Efficacy: A Comparative Analysis

The choice between this compound and VDAC1 siRNA often depends on the specific research question and the desired outcome. This compound offers a rapid and reversible way to inhibit VDAC1 function, particularly its role in apoptosis. In contrast, siRNA provides a method to study the effects of reduced VDAC1 protein levels over a longer duration, impacting not only apoptosis but also metabolic functions.

Below is a summary of quantitative data from various studies, highlighting the performance of each method. It is important to note that these data are from different studies and experimental contexts, and direct head-to-head comparisons in the same system are limited.

FeatureThis compoundVDAC1 siRNA
Primary Effect Inhibition of VDAC1 oligomerization and apoptosis.[2][8]Downregulation of VDAC1 protein expression.[9]
Apoptosis Regulation Rescues cells from apoptosis induced by various stimuli.[2][6]Can abolish apoptosis induced by specific triggers (e.g., CoQ0).[11] In some cancer cell lines, it primarily inhibits cell growth without inducing significant apoptosis.
Cell Viability/Proliferation Can rescue cell death induced by specific toxins.[2]Can inhibit cancer cell proliferation by up to 80-90%.[12]
Mechanism Post-translational (protein-protein interaction).[5]Pre-translational (mRNA degradation).[9]
Onset of Action Rapid.Slower, dependent on protein turnover rates.
Duration of Effect Reversible upon removal.Transient, can be prolonged with repeated transfections.
Specificity Appears specific to VDAC1, with no effect observed in VDAC1 knockout cells.[1]Can be designed to be specific for VDAC1 over VDAC2 and VDAC3.[9][12]
Off-Target Effects Potential for off-target binding to other proteins (less characterized).Well-documented potential for off-target mRNA knockdown.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

VDAC1_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_cytosol Cytosol cluster_intervention Intervention Stress Cellular Stress (e.g., Oxidative Stress, DNA damage) VDAC1_monomer VDAC1 Monomer Stress->VDAC1_monomer promotes VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC Cytochrome c VDAC1_oligomer->CytoC Release Caspase_Activation Caspase Activation CytoC->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis induces VBIT12 This compound VBIT12->VDAC1_oligomer inhibits siRNA VDAC1 siRNA RISC RISC siRNA->RISC mRNA VDAC1 mRNA RISC->mRNA cleaves mRNA->VDAC1_monomer translates to

Caption: VDAC1-mediated apoptotic signaling pathway and points of intervention for this compound and siRNA.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays start Seed Cells treatment Treat with this compound or Transfect with VDAC1 siRNA start->treatment induce_apoptosis Induce Apoptosis (Optional) treatment->induce_apoptosis vdac1_expression VDAC1 Expression Analysis (Western Blot or qPCR) treatment->vdac1_expression viability Cell Viability Assay (e.g., MTT, SRB) induce_apoptosis->viability oligomerization VDAC1 Oligomerization Assay (Cross-linking & Western Blot) induce_apoptosis->oligomerization cytochrome_c Cytochrome c Release Assay (Western Blot of cytosolic fraction) induce_apoptosis->cytochrome_c

References

Assessing VBIT-12 Specificity Against Other VDAC Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Voltage-Dependent Anion Channel (VDAC) is a critical protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol. In mammals, three isoforms exist—VDAC1, VDAC2, and VDAC3—with VDAC1 being the most abundant and a key player in mitochondria-mediated apoptosis.[1] VBIT-12 is a potent, cell-penetrating small molecule developed as an inhibitor of VDAC1.[2][3] It directly interacts with VDAC1 to prevent its oligomerization, a crucial step in the induction of apoptosis.[3] This guide provides a comparative analysis of this compound's specificity, presenting available experimental data and methodologies for its assessment.

Comparative Analysis of VDAC Inhibitor Specificity

While this compound is consistently identified as a potent VDAC1 inhibitor, direct quantitative binding data across all three VDAC isoforms is not extensively published.[2][3] However, data from the closely related compound, VBIT-4, which was developed through the same optimization process, offers significant insight into the binding profile of this class of inhibitors.[1][4] The following table summarizes the available binding and functional data for this compound and compares it with VBIT-4 and other VDAC inhibitors.

InhibitorTarget Isoform(s)MethodQuantitative Data (Binding Affinity, Kd)Functional Effect
This compound VDAC1 Planar Lipid BilayerData not publishedReduces VDAC1 channel conductance and prevents its oligomerization.[2]
VDAC2 / VDAC3Not availableData not publishedData not published
VBIT-4 VDAC1 (recombinant) MicroScale Thermophoresis (MST)53 ± 3 µM[5]Inhibits VDAC1 oligomerization and apoptosis.[5][6]
VDAC2 (recombinant) MicroScale Thermophoresis (MST)Binds with similar affinity to VDAC1.[5]Interaction with VDAC2 does not affect cell homeostasis under normal conditions.[5]
VDAC3 (recombinant) MicroScale Thermophoresis (MST)Binds with similar affinity to VDAC1.[5]Interaction with VDAC3 does not affect cell homeostasis under normal conditions.[5]
Erastin VDAC2 / VDAC3Functional AssaysData not publishedInduces ferroptosis by inhibiting VDAC2/VDAC3.[7]

Note: The binding affinity for VBIT-4 was determined using recombinant VDAC isoforms. The study noted that the affinity for VDAC1 purified from native mitochondrial membranes was approximately 3-fold higher.[5]

Mechanism of Action: this compound in Apoptosis

This compound's therapeutic potential stems from its ability to modulate the apoptotic pathway at the mitochondrial level. Under cellular stress, VDAC1 is often overexpressed and undergoes oligomerization, forming a large pore that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol. This compound directly binds to VDAC1, stabilizing its monomeric form and inhibiting this oligomerization process, thereby preventing the release of apoptotic signals and subsequent cell death.[2][3][4]

G cluster_0 A Apoptotic Stimulus (e.g., Oxidative Stress) B VDAC1 Overexpression & Oligomerization A->B C Cytochrome c Release B->C D Apoptosis C->D VBIT This compound VBIT->B Inhibition

This compound's mechanism of inhibiting apoptosis.

Experimental Protocols

Assessing the specificity and efficacy of a VDAC inhibitor requires a multi-faceted approach combining biophysical, electrophysiological, and cell-based assays.

MicroScale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique used to quantify the binding affinity between molecules by measuring changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand.[8][9]

Methodology:

  • Protein Labeling: Purified VDAC isoform proteins (VDAC1, VDAC2, and VDAC3) are fluorescently labeled using an appropriate kit (e.g., NHS-ester dye).[5] Unreacted dye is removed via size-exclusion chromatography.

  • Serial Dilution: A serial dilution of the unlabeled ligand (this compound) is prepared in a suitable assay buffer. The buffer should contain a non-ionic detergent like Tween-20 (e.g., 0.05%) to prevent non-specific binding to the capillaries.[10]

  • Incubation: A constant concentration of the labeled VDAC protein is mixed with each concentration of the this compound dilution series and incubated briefly to allow the interaction to reach equilibrium.[8]

  • Capillary Loading: The samples are loaded into hydrophilic glass capillaries.[11]

  • MST Measurement: The capillaries are placed in an MST instrument (e.g., Monolith NT.115). An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.[8]

  • Data Analysis: The change in fluorescence is plotted against the ligand concentration. A binding curve is fitted to the data to determine the dissociation constant (Kd).[5]

G A 1. Label VDAC Isoform with Fluorophore C 3. Mix Labeled VDAC with this compound Dilutions A->C B 2. Prepare Serial Dilution of this compound B->C D 4. Load Samples into Capillaries C->D E 5. Measure Thermophoresis in MST Instrument D->E F 6. Plot Data and Fit Curve to Determine Kd E->F

Workflow for MST-based binding affinity assay.
Planar Lipid Bilayer (PLB) for Channel Conductance

This electrophysiological technique measures the ion flow through a single VDAC channel reconstituted into an artificial membrane, allowing for the direct assessment of an inhibitor's effect on channel function.[12]

Methodology:

  • Bilayer Formation: A planar lipid bilayer is formed from a solution of phospholipids (e.g., soybean asolectin) dissolved in n-decane across a small aperture separating two aqueous compartments (cis and trans).[12]

  • VDAC Reconstitution: Purified VDAC1 protein is added to the cis compartment. The spontaneous insertion of the protein into the bilayer is monitored by observing stepwise increases in current.[13]

  • Baseline Recording: The channel's current is recorded at various holding potentials (e.g., from -60 mV to +60 mV) to establish its baseline voltage-dependent conductance.[13][14]

  • Inhibitor Addition: this compound is added to the cis compartment, and the channel conductance is recorded again.

  • Data Analysis: The current traces before and after the addition of this compound are compared to determine the extent of channel inhibition. A reduction in current at a given voltage indicates a blocking effect.[5]

Bioluminescence Resonance Energy Transfer (BRET) for Oligomerization

BRET is a cell-based assay that can monitor protein-protein interactions, such as VDAC1 oligomerization, in living cells in real-time.[15]

Methodology:

  • Plasmid Transfection: Cells (e.g., HEK-293) are co-transfected with two plasmids encoding VDAC1 fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and a BRET acceptor (e.g., Green Fluorescent Protein, GFP2), respectively.[5][15]

  • Cell Culture and Treatment: After 24-48 hours, the cells are treated with an apoptosis-inducing agent (e.g., staurosporine) to promote VDAC1 oligomerization, in the presence or absence of this compound.[5]

  • BRET Measurement: The luciferase substrate (e.g., coelenterazine) is added. If the VDAC1-RLuc (donor) and VDAC1-GFP2 (acceptor) proteins are in close proximity (i.e., oligomerized), the energy from the luciferase reaction is transferred to GFP2, which then emits light at its characteristic wavelength.

  • Data Analysis: The BRET signal is calculated as the ratio of light emitted by the acceptor to the light emitted by the donor. A decrease in the BRET signal in this compound-treated cells indicates inhibition of VDAC1 oligomerization.[5]

References

Confirming VBIT-12 Target Engagement: A Comparative Guide to Cross-linking Assays and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in the validation of its mechanism of action. This guide provides a comprehensive comparison of a competitive cross-linking assay to confirm the engagement of VBIT-12 with its target, the Voltage-Dependent Anion Channel 1 (VDAC1), alongside alternative methodologies. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate technique for your research needs.

This compound is a potent inhibitor of VDAC1, a key protein in the outer mitochondrial membrane that regulates metabolism and apoptosis.[1][2][3][4] this compound is understood to exert its effects by directly interacting with VDAC1 and preventing its oligomerization, a process associated with the induction of apoptosis.[1][2][4] This guide will first detail a competitive chemical cross-linking assay to validate this interaction and then compare this method with other powerful techniques for assessing target engagement: Photoaffinity Labeling (PAL), Cellular Thermal Shift Assay (CETSA), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.

Comparative Analysis of Target Engagement Assays for this compound

The selection of a target engagement assay depends on various factors, including the need for covalent labeling, the availability of specific reagents, and the desired experimental throughput. The following table summarizes the key characteristics and performance metrics of different assays for assessing the interaction between this compound and VDAC1.

Assay Type Principle Key Reagents Quantitative Readout Advantages Disadvantages Reported VDAC1 Inhibitor Data
Competitive Chemical Cross-linking Inhibition of cross-linker-induced VDAC1 oligomerization by this compound.Chemical cross-linker (e.g., EGS), this compound, VDAC1-expressing cells or isolated mitochondria.IC50 for inhibition of VDAC1 oligomerization.Direct assessment of the effect on oligomerization; relatively straightforward setup.Indirect measure of binding; potential for artifacts from the cross-linker.AKOS-022 (a parent molecule of VBIT-4) inhibited VDAC1 oligomerization with an IC50 of ~7.5 µM.[5]
Photoaffinity Labeling (PAL) Covalent labeling of VDAC1 by a photo-activatable this compound analog.Photo-activatable and clickable this compound probe, cells expressing VDAC1.Labeling intensity, which can be used to estimate binding affinity.Provides direct evidence of binding; can identify binding sites.Requires synthesis of a specific probe; potential for non-specific labeling.A photoaffinity probe of itraconazole identified VDAC1 as its major target in HUVEC cells.[6]
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of VDAC1.This compound, cells expressing VDAC1, antibodies against VDAC1.Thermal shift (ΔTm), which correlates with binding affinity.Label-free; performed in intact cells.Indirect measure of binding; may not be suitable for all membrane proteins.Not yet reported for this compound and VDAC1.
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer between a NanoLuc-VDAC1 fusion and a fluorescent tracer.NanoLuc-VDAC1 fusion protein, fluorescent tracer, this compound.IC50 for displacement of the tracer.High-throughput; provides quantitative binding affinity in live cells.Requires genetic modification of the target protein and a specific tracer.Not yet reported for this compound and VDAC1.
Microscale Thermophoresis (MST) Measurement of the movement of molecules in a microscopic temperature gradient to determine binding affinity.Purified VDAC1, this compound or analogs.Dissociation constant (Kd).Low sample consumption; can be performed in solution.Requires purified protein; may not fully recapitulate the cellular environment.VBIT-4, a VDAC1 oligomerization inhibitor, was confirmed as a VDAC1 ligand with a Kd of 17 µM.[1][7][8][9]

Experimental Protocols

Competitive Chemical Cross-linking Assay

This assay determines the ability of this compound to inhibit the chemically induced oligomerization of VDAC1 in cells or isolated mitochondria.

Methodology:

  • Cell Culture and Treatment: Culture cells known to express VDAC1 (e.g., HEK-293, HeLa) to 80-90% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 2 hours).

  • Induction of VDAC1 Oligomerization (Optional): If studying induced oligomerization, treat the cells with an apoptosis-inducing agent (e.g., selenite, cisplatin) for a specified duration.[5]

  • Cross-linking: Harvest the cells and resuspend them in a suitable buffer. Add a chemical cross-linker, such as Ethylene Glycol bis(Succinimidyl Succinate) (EGS), to a final concentration of approximately 300 µM.[5] Incubate for 15-30 minutes at room temperature.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for VDAC1, followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the intensity of the bands corresponding to VDAC1 monomers and oligomers. Calculate the percentage of VDAC1 oligomerization for each treatment condition and determine the IC50 value for this compound's inhibition of oligomerization.

Photoaffinity Labeling (PAL) with a this compound Probe

This protocol describes a hypothetical experiment using a custom-synthesized this compound probe containing a photo-reactive group (e.g., diazirine) and a reporter tag (e.g., an alkyne for click chemistry).

Methodology:

  • Probe Synthesis: Synthesize a this compound analog that incorporates a diazirine moiety and a terminal alkyne group. The modification should be at a position that does not significantly affect its binding to VDAC1.

  • Cell Treatment and Competition: Treat VDAC1-expressing cells with the this compound photoaffinity probe. For competition experiments, pre-incubate a set of cells with an excess of unlabeled this compound before adding the probe.

  • Photo-cross-linking: Expose the cells to UV light (e.g., 365 nm) to activate the diazirine group, leading to covalent cross-linking of the probe to its binding partners.

  • Cell Lysis: Lyse the cells and prepare the proteome for click chemistry.

  • Click Chemistry: To visualize the labeled proteins, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent-azide).

  • Enrichment and/or Visualization:

    • Biotin Tag: If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads. Elute the bound proteins and analyze by western blot using an anti-VDAC1 antibody.

    • Fluorescent Tag: If a fluorescent tag was used, visualize the labeled proteins directly by in-gel fluorescence scanning.

  • Data Analysis: Compare the labeling intensity of VDAC1 in the presence and absence of the competitor (unlabeled this compound). A significant reduction in labeling in the presence of the competitor confirms specific binding.

Cellular Thermal Shift Assay (CETSA)

This assay measures the thermal stabilization of VDAC1 upon this compound binding in intact cells.

Methodology:

  • Cell Treatment: Treat VDAC1-expressing cells with this compound or vehicle.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the amount of soluble VDAC1 in the supernatant at each temperature by western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble VDAC1 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of this compound to VDAC1 in live cells using bioluminescence resonance energy transfer.

Methodology:

  • Cell Line Generation: Generate a stable cell line expressing VDAC1 fused to NanoLuc® luciferase.

  • Assay Setup: Seed the cells in a multi-well plate. Add a cell-permeable fluorescent tracer that is known to bind to VDAC1.

  • Compound Treatment: Add varying concentrations of this compound to the wells.

  • BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal. The binding of the fluorescent tracer to the NanoLuc-VDAC1 fusion protein results in a high BRET signal.

  • Data Analysis: this compound will compete with the tracer for binding to VDAC1, leading to a decrease in the BRET signal. Plot the BRET signal against the this compound concentration to determine the IC50 value, which reflects the binding affinity of this compound to VDAC1 in a cellular environment.

Visualizing the Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

VDAC1-Mediated Apoptosis Pathway and this compound Inhibition

cluster_stimuli Apoptotic Stimuli cluster_vdac VDAC1 Regulation cluster_apoptosis Apoptosis Stimuli Oxidative Stress, Ca2+ Overload, etc. VDAC1_monomer VDAC1 Monomer Stimuli->VDAC1_monomer promotes VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer oligomerization CytoC Cytochrome c Release VDAC1_oligomer->CytoC VBIT12 This compound VBIT12->VDAC1_oligomer inhibits Apoptosis Apoptosis CytoC->Apoptosis

Caption: this compound inhibits VDAC1 oligomerization, blocking apoptosis.

Competitive Chemical Cross-linking Workflow

Start VDAC1-expressing cells Treat_VBIT12 Treat with this compound (or vehicle) Start->Treat_VBIT12 Crosslink Add Chemical Cross-linker (e.g., EGS) Treat_VBIT12->Crosslink Lyse Cell Lysis Crosslink->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Western_Blot Western Blot (anti-VDAC1) SDS_PAGE->Western_Blot Analyze Quantify Monomer vs. Oligomer Western_Blot->Analyze

Caption: Workflow for competitive chemical cross-linking.

Photoaffinity Labeling (PAL) Workflow

Start VDAC1-expressing cells Treat_Probe Treat with this compound PAL Probe (± unlabeled this compound) Start->Treat_Probe UV_Irradiation UV Irradiation (365 nm) Treat_Probe->UV_Irradiation Lyse Cell Lysis UV_Irradiation->Lyse Click_Chemistry Click Chemistry with Reporter Tag (e.g., Biotin-Azide) Lyse->Click_Chemistry Enrich_Detect Enrichment (Streptavidin) & Western Blot Click_Chemistry->Enrich_Detect

Caption: Workflow for photoaffinity labeling.

Comparison of Target Engagement Methodologies

cluster_covalent Covalent Labeling cluster_biophysical Biophysical Measurement VBIT12_Target This compound Target Engagement with VDAC1 Crosslinking Competitive Chemical Cross-linking VBIT12_Target->Crosslinking PAL Photoaffinity Labeling VBIT12_Target->PAL CETSA Cellular Thermal Shift Assay (CETSA) VBIT12_Target->CETSA NanoBRET NanoBRET Assay VBIT12_Target->NanoBRET

Caption: Comparison of target engagement methods.

References

VBIT-12: A Novel Apoptosis Inhibitor for Superior Cell Rescue

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of VBIT-12 Against Other Apoptosis Inhibitors in Protecting Cells from Programmed Cell Death.

In the realm of cellular research and therapeutic development, the ability to modulate apoptosis, or programmed cell death, is of paramount importance. A variety of apoptosis inhibitors are utilized to preserve cellular viability in experimental models and to counteract pathological cell loss in disease. This guide provides a comprehensive comparison of this compound, a novel inhibitor of the voltage-dependent anion channel 1 (VDAC1), with other established classes of apoptosis inhibitors, including pan-caspase inhibitors and Bcl-2 family inhibitors.

Mechanism of Action: A Tale of Two Pathways

Apoptosis is primarily executed through two interconnected signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of cell death.

This compound uniquely targets the intrinsic pathway at a very early stage by preventing the oligomerization of VDAC1 on the outer mitochondrial membrane.[1][2] VDAC1 oligomerization is a critical step that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, a point of no return for the cell.[3][4] By inhibiting this event, this compound effectively halts the apoptotic cascade before the activation of caspases.

In contrast, pan-caspase inhibitors , such as the widely used Z-VAD-FMK, act further downstream in the apoptotic cascade.[5] These inhibitors bind to the active site of caspases, blocking their proteolytic activity and thereby preventing the cleavage of cellular substrates that leads to cell death.[6][7]

Bcl-2 family inhibitors , such as Venetoclax, target the Bcl-2 family of proteins which are key regulators of the intrinsic pathway.[8][9] Anti-apoptotic Bcl-2 proteins normally sequester pro-apoptotic proteins. Bcl-2 inhibitors disrupt this interaction, leading to the activation of pro-apoptotic members and subsequent mitochondrial outer membrane permeabilization.

Performance Comparison: this compound in the Spotlight

While direct head-to-head studies comparing this compound with all other classes of apoptosis inhibitors are limited, the available data suggests its high potency in preventing apoptotic cell death. The following tables summarize the quantitative data on the efficacy of this compound and other representative apoptosis inhibitors, compiled from various studies. It is important to note that the experimental conditions and cell types may vary between these studies, and therefore, a direct comparison of absolute values should be made with caution.

InhibitorTargetOrganism/Cell LineApoptotic StimulusAssayEndpointEffective Concentration / IC50Reference(s)
This compound VDAC1 OligomerizationMurine model of Acetaminophen-induced liver injuryAcetaminophenTUNEL, H&E stainingReduction in apoptotic cells20 mg/kg (in vivo)[2]
Motor-neuron-like NSC-34 cellsMutant SOD1G93ACell Viability (XTT assay)Increased cell survival15 µM[10][11]
Retinal neurons (in vivo)Ischemia-reperfusion injuryTUNELReduced neuronal deathNot specified[12]
VBIT-4 (analogue of this compound) VDAC1 OligomerizationHEK-293 cellsSelenite, StaurosporineVDAC1 oligomerization, Cytochrome c release, ApoptosisInhibition of apoptosisIC50: 1.8–2.9 μM[13]
Z-VAD-FMK Pan-caspaseHuman granulosa cell linesEtoposideFACS (Annexin V/PI)Increased cell viability50 µM[14]
Bovine embryosCryopreservationTUNEL, Caspase-3 activityDecreased DNA fragmentation and caspase-3 activity20 µM[15]
Jurkat cellsAnti-Fas mAbNot specifiedInhibition of apoptosis20 µM[7]
THP.1 cellsVarious stimuliNot specifiedInhibition of apoptosis10 µM[16]
Venetoclax (Bcl-2 inhibitor) Bcl-2Chronic Lymphocytic Leukemia (CLL) cellsEndogenous signalingApoptosis assayInduction of apoptosisKi for Bcl-2: <0.01 nM[17]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Intrinsic Apoptosis Pathway and Inhibitor Targets cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1 VDAC1 VDAC1_Oligo VDAC1 Oligomer VDAC1->VDAC1_Oligo CytoC Cytochrome c VDAC1_Oligo->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Bax Bax/Bak Bax->VDAC1 Bcl2 Bcl-2 Bcl2->Bax Inhibits Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase3 Pro-caspase-3 Apoptosome->Procaspase3 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Apoptosome Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis VBIT12 This compound VBIT12->VDAC1_Oligo Inhibits Bcl2_inhibitor Bcl-2 Inhibitors Bcl2_inhibitor->Bcl2 Inhibits Caspase_inhibitor Caspase Inhibitors (e.g., Z-VAD-FMK) Caspase_inhibitor->Caspase9 Inhibits Caspase_inhibitor->Caspase3 Inhibits

Caption: Intrinsic apoptosis pathway and points of intervention for different inhibitors.

Experimental Workflow for Apoptosis Inhibition Assay start Seed Cells treat_inhibitor Treat with Inhibitor (this compound, Z-VAD-FMK, etc.) start->treat_inhibitor induce_apoptosis Induce Apoptosis (e.g., Staurosporine) incubate Incubate induce_apoptosis->incubate treat_inhibitor->induce_apoptosis harvest Harvest Cells incubate->harvest assay Apoptosis Assay (Annexin V/PI, TUNEL, Caspase Activity) harvest->assay analyze Data Analysis (Flow Cytometry, Microscopy, etc.) assay->analyze end Results analyze->end

Caption: General workflow for assessing the efficacy of apoptosis inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess apoptosis.

Cell Viability and Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Apoptosis inhibitor (e.g., this compound)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with the desired concentration of the apoptosis inhibitor for a specified time.

  • Induce apoptosis by adding the apoptotic stimulus.

  • Incubate for the desired period.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or slides

  • Apoptosis-inducing agent

  • Apoptosis inhibitor

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips and treat with the apoptosis inhibitor and inducer as described previously.

  • Fix the cells with the fixation solution.

  • Permeabilize the cells to allow entry of the TUNEL reagents.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips on microscope slides.

  • Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase.

Materials:

  • Cell lysate from treated and control cells

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Treat and harvest cells as in the previous protocols.

  • Lyse the cells to release cellular contents, including caspases.

  • Quantify the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to the wells of a microplate.

  • Add the caspase-3 substrate to each well.

  • Incubate at 37°C to allow the enzyme reaction to proceed.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Conclusion

This compound represents a promising and potent tool for cell rescue by targeting a novel and upstream event in the intrinsic apoptotic pathway. Its mechanism of inhibiting VDAC1 oligomerization provides a distinct advantage by preventing the commitment of the cell to apoptosis at an early stage, before the activation of the caspase cascade. While further direct comparative studies are warranted, the existing evidence suggests that this compound is a highly effective apoptosis inhibitor with significant potential for both basic research applications and the development of novel therapeutics for diseases characterized by excessive cell death. Researchers and drug development professionals are encouraged to consider this compound as a valuable addition to their arsenal of cell preservation strategies.

References

VBIT-12: A Comparative Analysis of Efficacy Against Leading Ferroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of VBIT-12, a novel ferroptosis inhibitor, demonstrates its unique mechanism of action and comparable efficacy to established inhibitors such as Ferrostatin-1 and Liproxstatin-1. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound, supported by experimental data and detailed methodologies, to facilitate informed decisions in the pursuit of novel therapeutics targeting ferroptosis-mediated diseases.

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, implicated in a growing number of pathological conditions including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The development of potent and specific inhibitors of this pathway is of significant therapeutic interest. This compound emerges as a promising candidate by targeting a distinct regulatory hub in the ferroptotic signaling cascade.

Mechanism of Action: A Divergent Approach

Unlike the radical-trapping mechanisms of Ferrostatin-1 and Liproxstatin-1, or the GPX4-inactivating properties of FINO2, this compound functions by inhibiting the oligomerization of the Voltage-Dependent Anion Channel 1 (VDAC1) on the outer mitochondrial membrane.[1] This channel plays a crucial role in mitochondrial function and dysfunction. By preventing VDAC1 oligomerization, this compound is thought to preserve mitochondrial integrity and prevent the downstream events that lead to lipid peroxidation and cell death.[1][2]

Quantitative Efficacy: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the quantitative efficacy of this compound and other prominent ferroptosis inhibitors. Data has been compiled from various in vitro studies. It is important to note that direct comparative studies under identical conditions are limited, and thus these values should be considered as representative of their respective potencies.

InhibitorTarget/MechanismIC50 / Effective ConcentrationCell Line(s)Inducer
This compound VDAC1 Oligomerization Inhibitor15-20 µM (Effective Concentration)Primary mouse hepatocytes, NSC-34Acetaminophen, Mutant SOD1
Ferrostatin-1 Radical-Trapping Antioxidant~60 nMHT-1080Erastin
Liproxstatin-1 Radical-Trapping Antioxidant22 nMGpx4-/- cellsRSL3, Erastin
FINO2 GPX4 Inactivation / Iron OxidationNot applicable (Inducer)VariousNot applicable

Note: The value for this compound represents an effective concentration demonstrated to inhibit VDAC1 oligomerization and protect against ferroptosis in the cited studies. A formal IC50 value for ferroptosis inhibition was not available in the reviewed literature. FINO2 is primarily characterized as a ferroptosis inducer.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided in DOT language.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inhibitors Inhibitors System xc- System xc- Glutathione Glutathione System xc-->Glutathione Cystine import Lipid PUFAs Lipid PUFAs Lipid ROS Lipid ROS Lipid PUFAs->Lipid ROS GPX4 GPX4 Glutathione->GPX4 Cofactor GPX4->Lipid PUFAs Reduces lipid peroxides Ferroptosis Ferroptosis Lipid ROS->Ferroptosis VDAC1 VDAC1 VDAC1 Oligomer VDAC1 Oligomer VDAC1->VDAC1 Oligomer Mitochondrial Dysfunction Mitochondrial Dysfunction VDAC1 Oligomer->Mitochondrial Dysfunction Mitochondrial Dysfunction->Lipid ROS Increases Ferrostatin-1 Ferrostatin-1 Ferrostatin-1->Lipid ROS Traps Liproxstatin-1 Liproxstatin-1 Liproxstatin-1->Lipid ROS Traps FINO2 FINO2 FINO2->GPX4 Inactivates This compound This compound This compound->VDAC1 Oligomer Inhibits

Caption: Ferroptosis signaling pathway and points of inhibitor intervention.

Experimental_Workflow cluster_assays Assays Cell Seeding Cell Seeding Inducer Treatment Inducer Treatment Cell Seeding->Inducer Treatment Inhibitor Co-treatment Inhibitor Co-treatment Inducer Treatment->Inhibitor Co-treatment Incubation Incubation Inhibitor Co-treatment->Incubation Endpoint Assays Endpoint Assays Incubation->Endpoint Assays Cell Viability Cell Viability Endpoint Assays->Cell Viability Lipid Peroxidation Lipid Peroxidation Endpoint Assays->Lipid Peroxidation

Caption: General experimental workflow for evaluating ferroptosis inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of ferroptosis inhibitors.

Cell Viability Assay (MTT/CCK-8/CellTiter-Glo)

Objective: To quantify the protective effect of inhibitors against ferroptosis-induced cell death.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of the ferroptosis inhibitor (e.g., this compound, Ferrostatin-1) for a specified period (e.g., 1-2 hours).

    • Introduce a known ferroptosis inducer (e.g., Erastin, RSL3, or a compound relevant to the disease model like acetaminophen).

    • Include control groups: untreated cells, cells treated with the inducer alone, and cells treated with the inhibitor alone.

  • Incubation: Incubate the plate for a duration determined by the specific cell line and inducer used (typically 12-48 hours).

  • Measurement:

    • For MTT/CCK-8: Add the respective reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[3][4][5]

    • For CellTiter-Glo: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.[2][6]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the IC50 value of the inhibitor.

Lipid Peroxidation Assay (C11-BODIPY)

Objective: To measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, and assess the inhibitory effect of the compounds.

Protocol:

  • Cell Treatment: Treat cells with the ferroptosis inducer and/or inhibitor as described in the cell viability assay protocol.

  • Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 fluorescent probe to the cell culture medium at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.

  • Cell Harvest and Washing:

    • For flow cytometry, gently detach the cells using trypsin or a cell scraper.

    • For fluorescence microscopy, cells can be imaged directly in the plate.

    • Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer. The C11-BODIPY probe fluoresces green upon oxidation, while the reduced form fluoresces red. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence. Capture images and quantify the fluorescence intensity in each channel.

  • Data Interpretation: A decrease in the green/red fluorescence ratio in inhibitor-treated cells compared to inducer-only treated cells indicates a reduction in lipid peroxidation.

Conclusion

This compound presents a compelling alternative to existing ferroptosis inhibitors with its unique VDAC1-targeting mechanism. While further studies are needed to establish a definitive IC50 value for its anti-ferroptotic activity, the available data demonstrates its ability to protect against ferroptosis at micromolar concentrations. This guide provides a foundational understanding for researchers to evaluate and consider this compound in their ongoing efforts to combat diseases linked to ferroptosis.

References

Validating the Downstream Effects of VBIT-12 on Caspase Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of VBIT-12, a novel inhibitor of the voltage-dependent anion channel 1 (VDAC1), and its downstream effects on caspase activation. This compound presents a unique upstream approach to modulating apoptosis and inflammation by preventing VDAC1 oligomerization, a key event in the mitochondrial pathway of cell death. This guide compares the mechanism and efficacy of this compound with traditional direct caspase inhibitors, offering supporting experimental data and detailed protocols for validation.

Mechanism of Action: this compound vs. Direct Caspase Inhibitors

This compound and its analogs, such as VBIT-4, function by inhibiting the oligomerization of VDAC1 on the outer mitochondrial membrane.[1] This oligomerization is a critical step for the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. By preventing this, this compound effectively halts the activation of the intrinsic apoptotic pathway, which subsequently leads to the inhibition of downstream effector caspases, such as caspase-3. Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome and caspase-1, suggesting a role in modulating inflammatory pathways.[2]

In contrast, traditional apoptosis inhibitors, such as the well-characterized pan-caspase inhibitor Z-VAD-FMK, act directly on caspases. Z-VAD-FMK is a cell-permeable fluoromethylketone peptide that irreversibly binds to the catalytic site of a broad range of caspases, thereby blocking their proteolytic activity and the subsequent apoptotic cascade.[3]

The fundamental difference lies in their point of intervention: this compound acts at a crucial upstream mitochondrial checkpoint, while Z-VAD-FMK acts directly on the executioner enzymes of apoptosis.

Comparative Performance on Caspase Activation

Effector Caspase Inhibition (Caspase-3)

A study utilizing the 5xFAD mouse model of Alzheimer's disease demonstrated that the this compound analog, VBIT-4, effectively reduces the levels of activated caspase-3.[4] In this model, activated caspase-3 levels were increased by 2.5-fold in the cortex and hippocampus of 5xFAD mice compared to wild-type mice.[4] Treatment with VBIT-4 was shown to greatly reduce these elevated levels of activated caspase-3, indicating a significant inhibition of this key executioner caspase.[4]

CompoundTargetModel SystemKey Finding on Caspase-3 ActivationReference
VBIT-4 VDAC1 Oligomerization5xFAD Mouse Model of Alzheimer's DiseaseGreatly reduced the 2.5-fold increase in activated caspase-3 levels.[4]
Z-VAD-FMK Pan-Caspase (direct inhibition)Various in vitro and in vivo modelsPotent, direct inhibitor of caspase activity.[3]
Inflammatory Caspase Inhibition (Caspase-1)

In a mouse model of inflammatory bowel disease, this compound treatment was shown to inhibit the activation of the NLRP3 inflammasome and caspase-1.[2] This suggests that this compound's mechanism of inhibiting VDAC1 oligomerization also plays a crucial role in mitigating inflammatory responses mediated by caspase-1.

CompoundTargetModel SystemKey Finding on Caspase-1 ActivationReference
This compound VDAC1 OligomerizationMouse Model of Inflammatory Bowel DiseaseInhibited the activation of the NLRP3 inflammasome and caspase-1.[2]
Z-YVAD-FMK Caspase-1 (direct inhibition)Various in vitro and in vivo modelsSpecific inhibitor of caspase-1 activity.

Experimental Protocols

Western Blot for Cleaved Caspase-3

This protocol is adapted from methodologies used in studies of neurodegenerative diseases where VBIT compounds have been evaluated.[5]

a. Sample Preparation:

  • Homogenize brain tissue (cortex or hippocampus) from control and VBIT-treated animal models in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

b. Electrophoresis and Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the cleaved caspase-3 signal to a loading control like β-actin or GAPDH.

Caspase-1 Activity Assay (Fluorometric)

This protocol is based on commercially available kits and methods described in studies investigating the effect of this compound on inflammasome activation.[6]

a. Lysate Preparation:

  • Homogenize colon tissue from control and this compound-treated mice in the provided lysis buffer.[6]

  • Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C.[6]

  • Collect the supernatant and determine the protein concentration.

b. Assay Procedure:

  • Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well microplate.

  • Prepare a reaction mix containing the caspase-1 substrate (e.g., YVAD-AFC).

  • Add 50 µL of the reaction mix to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.

Visualizing the Pathways and Workflows

VBIT12_Signaling_Pathway cluster_upstream Upstream Events cluster_vbit12 This compound Intervention cluster_downstream Downstream Apoptotic Cascade Apoptotic_Stimuli Apoptotic Stimuli VDAC1_Oligomer VDAC1 Oligomerization Apoptotic_Stimuli->VDAC1_Oligomer Induces VDAC1_Monomer VDAC1 Monomer VDAC1_Monomer->VDAC1_Oligomer Cytochrome_c Cytochrome c Release VDAC1_Oligomer->Cytochrome_c VBIT12 This compound VBIT12->VDAC1_Oligomer Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Activates Caspase9 Activated Caspase-9 Pro_Caspase9->Caspase9 Activates Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Cleaves & Activates Caspase3 Activated Caspase-3 Pro_Caspase3->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound Signaling Pathway.

Caspase_Validation_Workflow cluster_treatment Experimental Treatment cluster_sample_prep Sample Preparation cluster_assays Caspase Activation Assays cluster_analysis Data Analysis and Comparison start Induce Apoptosis/Inflammation in Cell/Animal Model treatment_group Treat with this compound start->treatment_group control_group Vehicle Control start->control_group positive_control Treat with known inhibitor (e.g., Z-VAD-FMK) start->positive_control harvest Harvest Cells/Tissues treatment_group->harvest control_group->harvest positive_control->harvest lysis Lyse and Homogenize harvest->lysis quantify Quantify Protein Concentration lysis->quantify western_blot Western Blot for Cleaved Caspases (e.g., Caspase-3) quantify->western_blot activity_assay Fluorometric/Colorimetric Caspase Activity Assay (e.g., Caspase-1) quantify->activity_assay analysis Quantify and Compare Caspase Activation Levels western_blot->analysis activity_assay->analysis

Caption: Experimental Workflow for Caspase Validation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.